molecular formula C33H32N4O8S B15552422 Biotin-4-Fluorescein

Biotin-4-Fluorescein

Número de catálogo: B15552422
Peso molecular: 644.7 g/mol
Clave InChI: AIDMEYLMNJVABB-KMDNEMHUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Biotin-4-Fluorescein is a useful research compound. Its molecular formula is C33H32N4O8S and its molecular weight is 644.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O8S/c38-18-6-9-22-25(14-18)44-26-15-19(39)7-10-23(26)33(22)21-8-5-17(13-20(21)31(42)45-33)30(41)35-12-11-34-28(40)4-2-1-3-27-29-24(16-46-27)36-32(43)37-29/h5-10,13-15,24,27,29,38-39H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H2,36,37,43)/t24-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDMEYLMNJVABB-KMDNEMHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotin-4-Fluorescein: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral and physical properties of Biotin-4-Fluorescein, a versatile fluorescent probe with significant applications in biological research and drug development. This document details its key characteristics, provides experimental protocols for its use, and visualizes relevant workflows and pathways to facilitate its effective implementation in the laboratory.

Core Properties of this compound

This compound is a conjugate of biotin (B1667282) and the fluorophore fluorescein (B123965), enabling the highly sensitive detection and quantification of the avidin-biotin interaction. Its compact size offers advantages over longer-chain biotin derivatives by minimizing steric hindrance, leading to more efficient binding to avidin (B1170675) and streptavidin.[1][2]

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference.

Physicochemical Properties
Molecular Weight 644.69 g/mol [1]
Appearance Orange powder[1]
Solubility Soluble in dimethylsulfoxide (DMSO)[1]
Storage Store at -20°C, desiccated and protected from light[1]
Spectral Properties
Excitation Maximum (λex) ~492-498 nm[1]
Emission Maximum (λem) ~517-523 nm[1][3]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.79-0.95[1]

Key Applications and Experimental Protocols

This compound is a valuable tool in a variety of assays due to the high affinity and specificity of the biotin-avidin/streptavidin interaction. A notable characteristic of this probe is the significant quenching of its fluorescence (84-88%) upon binding to avidin or streptavidin, a phenomenon that can be exploited for highly sensitive quantification of biotin-binding sites.[1][2]

Quantification of Biotin-Binding Sites using Fluorescence Quenching

This assay leverages the fluorescence quenching of this compound upon binding to avidin or streptavidin to determine the concentration of available biotin-binding sites.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration will depend on the expected concentration of the biotin-binding protein.

    • Prepare a solution of the avidin or streptavidin-containing sample in the same buffer.

  • Titration:

    • To a cuvette containing a known volume and concentration of the avidin or streptavidin sample, incrementally add small aliquots of the this compound working solution.

    • After each addition, mix thoroughly and measure the fluorescence intensity at the emission maximum (~520 nm) with excitation at the excitation maximum (~495 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the added volume or molar equivalent of this compound.

    • Initially, the fluorescence will be low and will decrease slightly as the added this compound is quenched by binding to the available sites.

    • A sharp increase in fluorescence will be observed when all biotin-binding sites are saturated, and free, unquenched this compound begins to accumulate in the solution.

    • The equivalence point, determined from the intersection of the two linear portions of the plot, corresponds to the amount of this compound required to saturate all available binding sites, thus allowing for the calculation of the concentration of the biotin-binding protein.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the practical applications of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_workflow Fluorescence Quenching Assay Workflow prep Prepare this compound and Avidin/Streptavidin Solutions titrate Titrate Avidin/Streptavidin with this compound prep->titrate measure Measure Fluorescence Intensity at each titration point titrate->measure plot Plot Fluorescence Intensity vs. [this compound] measure->plot determine Determine Equivalence Point (Saturation of Binding Sites) plot->determine calculate Calculate Concentration of Biotin-Binding Sites determine->calculate

Caption: Workflow for quantifying biotin-binding sites.

G cluster_pathway Indirect Immunofluorescence Signaling Pathway antigen Target Antigen on Cell Surface primary_ab Primary Antibody (Biotinylated) antigen->primary_ab Binding streptavidin_b4f Streptavidin conjugated to This compound primary_ab->streptavidin_b4f High-Affinity Binding detection Fluorescent Signal Detection streptavidin_b4f->detection Signal Generation

Caption: Principle of indirect immunofluorescence detection.

Indirect Immunofluorescence (IIF)

In IIF, this compound can be used in conjunction with a biotinylated primary antibody and a fluorescently labeled streptavidin conjugate to amplify the signal and enhance detection sensitivity.

Experimental Protocol:

  • Cell/Tissue Preparation:

    • Fix and permeabilize cells or tissue sections as required for the specific target antigen.

    • Block non-specific binding sites using a suitable blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

  • Primary Antibody Incubation:

    • Incubate the sample with a biotinylated primary antibody specific for the target antigen at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the sample three times with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Streptavidin-Biotin-4-Fluorescein Incubation:

    • Incubate the sample with a streptavidin conjugate of a fluorescent probe (if further signal amplification is desired) or directly with this compound-labeled streptavidin at the recommended dilution for 1 hour at room temperature, protected from light.

    • Wash the sample three times with wash buffer.

  • Mounting and Visualization:

    • Mount the sample with an appropriate mounting medium containing an anti-fade reagent.

    • Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~495 nm, Emission: ~520 nm).

Flow Cytometry

Similar to IIF, this compound can be utilized in flow cytometry for the detection of cell surface or intracellular antigens through a biotin-streptavidin amplification strategy.

Experimental Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension from the sample of interest.

    • Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).

  • Primary Antibody Incubation:

    • Incubate the cells with a biotinylated primary antibody specific for the target antigen at the recommended dilution for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

  • Streptavidin-Biotin-4-Fluorescein Incubation:

    • Resuspend the cells in a solution containing streptavidin conjugated to a fluorescent dye compatible with the flow cytometer's lasers and detectors (e.g., a bright, photostable dye to which this compound can bind) or a pre-titered complex of streptavidin and this compound. Incubate for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer using the appropriate laser and filter combination for fluorescein.

Enzyme-Linked Immunosorbent Assay (ELISA)

In an ELISA, the biotin-streptavidin system is a powerful tool for signal amplification. While this compound itself is not typically the final detection reagent in a colorimetric or chemiluminescent ELISA, it is integral to the principle of signal amplification that underpins these assays. A common format is a sandwich ELISA where a biotinylated detection antibody is used, followed by a streptavidin-enzyme conjugate.

General Principle of Streptavidin-Biotin Detection in ELISA:

  • A capture antibody is immobilized on the ELISA plate.

  • The antigen-containing sample is added and binds to the capture antibody.

  • A biotinylated detection antibody is added, which binds to a different epitope on the antigen.

  • A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added and binds to the biotinylated detection antibody.

  • A substrate for the enzyme is added, leading to a measurable signal (e.g., color change) that is proportional to the amount of antigen present.[1][4]

This guide provides a foundational understanding of the spectral properties and diverse applications of this compound. For specific experimental optimization, it is recommended to consult the manufacturer's instructions for the particular reagents and instruments being used.

References

Biotin-4-Fluorescein: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-4-Fluorescein (B4F), a bifunctional molecule that integrates the high-affinity binding of biotin (B1667282) with the fluorescent properties of fluorescein. Its unique characteristics make it an invaluable tool for various biochemical and cellular assays, particularly for the quantification of biotin-binding sites on proteins like avidin (B1170675) and streptavidin.

Core Properties and Quantitative Data

This compound is distinguished by its robust fluorescence, which is significantly altered upon binding to avidin or streptavidin. This property is central to its primary applications. The quantitative physical, spectral, and binding-related data are summarized below for clarity and easy reference.

Data Presentation

The key quantitative parameters of this compound are consolidated in the tables below.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Weight 644.69 g/mol [1][2]
Empirical Formula C₃₃H₃₂N₄O₈S
Appearance Orange to yellow powder [1]
Purity ≥95.0% (HPLC)
Primary Solvent Dimethylsulfoxide (DMSO) [1]

| Storage Temperature | -20°C, desiccated |[1] |

Table 2: Spectral Properties

Parameter Wavelength (nm) Source
Excitation Maximum (λex) 492 nm [1]
494 nm [3]
Emission Maximum (λem) 518 nm [1]
523 nm [2][3]

| Extinction Coefficient (ε) | ≥70 at 491-497 nm (in 0.05 M phosphate (B84403) buffer) | |

Table 3: Binding-Induced Fluorescence Quenching

Binding Partner Fluorescence Quenching Source

| Avidin / Streptavidin | 84-88% |[1][4] |

Principle of Application: Fluorescence Quenching Assay

The primary application of this compound is in homogeneous fluorescence assays designed to quantify avidin, streptavidin, or their biotin-binding capacity.[5][6] The underlying principle is the significant quenching of fluorescein's fluorescence upon the binding of the biotin moiety to the pocket of an avidin or streptavidin protein.[1][4]

In its free, unbound state in solution, this compound exhibits strong fluorescence when excited at its optimal wavelength. When a sample containing avidin or streptavidin is introduced, B4F binds to these proteins with high affinity. This binding event leads to a proportional decrease (quenching) in the measured fluorescence intensity. By titrating a known concentration of B4F with the analyte solution, one can determine the concentration of functional biotin-binding sites.[4][5] Once all binding sites are saturated, any additional B4F will remain free in solution, resulting in a sharp increase in fluorescence.[5]

Experimental Protocols

The following are detailed methodologies for the characterization and application of this compound.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra of this compound using a standard spectrofluorometer.

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[2] Store this solution at -20°C, protected from light.
  • Prepare a working solution by diluting the stock solution in a suitable aqueous buffer (e.g., 0.05 M phosphate buffer) to a final concentration of approximately 1 µM. The optimal concentration may require adjustment to ensure the signal is within the linear range of the instrument.

2. Instrument Setup:

  • Turn on the spectrofluorometer and allow the lamp to stabilize.
  • Set the excitation and emission slit widths (band pass) to a narrow value, typically between 2 nm and 5 nm, to ensure high spectral resolution.[7]

3. Measurement of Emission Spectrum:

  • Place a cuvette with the working solution into the sample holder.
  • Set the excitation monochromator to the expected excitation maximum (e.g., 494 nm).[3]
  • Scan the emission monochromator across a range that includes the expected emission peak, for example, from 500 nm to 600 nm.
  • Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum (λem).

4. Measurement of Excitation Spectrum:

  • Set the emission monochromator to the determined emission maximum (e.g., 522 nm).
  • Scan the excitation monochromator across a range that includes the expected excitation peak, for example, from 400 nm to 510 nm.
  • Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum (λex).

Protocol 2: Homogeneous Fluorescence Assay for Avidin Quantification

This protocol provides a method for determining the concentration of functional avidin in a sample using this compound.[5]

1. Reagent Preparation:

  • Prepare a calibrated working solution of this compound (e.g., 8 pmol/mL or 8 nM) in an appropriate assay buffer (e.g., PBS, pH 7.4).
  • Prepare serial dilutions of the crude or purified sample containing an unknown concentration of avidin.

2. Assay Procedure:

  • In a 96-well black microplate or a series of cuvettes, add a fixed volume of the this compound working solution to each well/cuvette.[8]
  • Add increasing volumes of the diluted avidin sample to the wells/cuvettes, ensuring the total volume is constant by adding buffer. Include a control sample containing only B4F and buffer.
  • Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow binding to reach equilibrium.

3. Data Acquisition:

  • Using a plate reader or spectrofluorometer, set the excitation wavelength to ~494 nm and the emission wavelength to ~522 nm.
  • Measure the fluorescence intensity of each sample.

4. Data Analysis:

  • Subtract the background fluorescence from a buffer-only well.
  • Plot the fluorescence intensity as a function of the amount of avidin sample added.
  • The fluorescence will decrease linearly with the concentration of functional avidin.[5] A sharp minimum in fluorescence occurs when the molar ratio of B4F to avidin binding sites is optimal, after which the fluorescence will increase as unbound B4F accumulates.[5] The concentration of avidin can be calculated from the stoichiometry of the binding at this inflection point.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

G Workflow for Avidin Quantification using B4F A Prepare B4F Working Solution (& e.g., 8 nM) C Mix B4F and Avidin in Microplate Wells A->C B Prepare Serial Dilutions of Avidin Sample B->C D Incubate to Allow Binding C->D E Excite at ~494 nm Measure Emission at ~522 nm D->E F Analyze Fluorescence Quenching E->F G Determine Avidin Concentration F->G

Caption: A workflow diagram illustrating the key steps in a homogeneous fluorescence quenching assay.

G B4F Fluorescence States cluster_0 Unbound State cluster_1 Bound State A This compound (Free) A_prop High Fluorescence A->A_prop C B4F-(Strept)avidin Complex A->C + C_prop Low Fluorescence (Quenched) C->C_prop B (Strept)avidin B->C Binding

Caption: Logical diagram showing the fluorescence states of this compound.

References

Biotin-4-Fluorescein: A Comprehensive Technical Guide to its Principle of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Action: The Synergy of Biotin (B1667282) and Fluorescein (B123965)

Biotin-4-Fluorescein (B4F) is a bifunctional molecule that elegantly combines the high-affinity binding of biotin to avidin (B1170675) and streptavidin with the fluorescent properties of fluorescein.[1][2] The fundamental principle of its action lies in the phenomenon of fluorescence quenching that occurs upon the formation of the biotin-avidin or biotin-streptavidin complex.[3]

The biotin moiety of B4F serves as a highly specific recognition element, binding to the deep biotin-binding pocket of avidin or streptavidin with an exceptionally high affinity. This interaction is one of the strongest non-covalent bonds known in nature. The fluorescein component of the molecule acts as a fluorophore, which, in its free, unbound state, exhibits a characteristic fluorescence emission when excited with light of the appropriate wavelength.

Upon binding of the biotin portion of B4F to avidin or streptavidin, the fluorescein moiety is brought into close proximity with the protein. This proximity leads to a significant reduction, or quenching, of the fluorescein's fluorescence intensity.[4] The degree of fluorescence quenching is substantial, typically in the range of 84-88%.[5] This quenching effect is the cornerstone of B4F's utility in a variety of bioanalytical assays.

The quenching mechanism is attributed to a combination of factors, including potential charge transfer interactions between the fluorescein and amino acid residues within the biotin-binding pocket of avidin or streptavidin. The precise environment of the bound fluorescein alters its electronic state, leading to a non-radiative dissipation of the excitation energy, thus reducing the quantum yield of fluorescence.

This direct and proportional relationship between binding and fluorescence quenching allows for the sensitive and accurate quantification of biotin-binding sites, as well as the determination of avidin, streptavidin, or unlabeled biotin concentrations in a sample.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its interaction with avidin and streptavidin.

ParameterValueReference(s)
Molecular Weight 644.69 g/mol
Excitation Wavelength (λex) ~492 nm
Emission Wavelength (λem) ~518 nm
Fluorescence Quenching upon Binding 84-88%
Solubility DMSO, DMF, Methanol

Table 1: Physicochemical and Spectroscopic Properties of this compound

Binding PartnerDissociation Constant (Kd)Reference(s)
Avidin ~10⁻¹⁵ M (for free biotin)
Streptavidin ~10⁻¹⁴ M (for free biotin)

Table 2: Binding Affinities of the Biotin-Avidin/Streptavidin Interaction

Experimental Protocols

Quantification of Avidin/Streptavidin Concentration

This protocol describes a direct titration method to determine the concentration of functional avidin or streptavidin in a sample using this compound.

Materials:

  • This compound (B4F) stock solution (e.g., 10 µM in DMSO)

  • Avidin or Streptavidin solution of unknown concentration

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorometer with excitation at ~490 nm and emission detection at ~520 nm

  • Magnetic stirrer and stir bar (optional, for cuvette-based measurements)

  • Microplate reader (for high-throughput measurements)

Procedure:

  • Preparation of B4F Working Solution: Dilute the B4F stock solution in PBS to a final concentration of approximately 160 nM. Protect the solution from light.

  • Sample Preparation: Dilute the avidin or streptavidin-containing sample in PBS to an estimated concentration within the detection range of the assay.

  • Titration:

    • Cuvette Method: To a cuvette containing a known volume of the diluted avidin/streptavidin sample in PBS, add small, successive aliquots of the B4F working solution. After each addition, mix and record the fluorescence intensity.

    • Microplate Method: In a 96-well black microplate, add a fixed volume of the diluted avidin/streptavidin sample to a series of wells. To each well, add increasing volumes of the B4F working solution. Bring the final volume in each well to be the same with PBS.

  • Data Acquisition: Measure the fluorescence intensity at ~520 nm after each addition of B4F (cuvette method) or in each well (microplate method).

  • Data Analysis: Plot the fluorescence intensity as a function of the amount of B4F added. Initially, the fluorescence will be low and increase only slightly as the added B4F is quenched by binding to the available biotin-binding sites. Once all binding sites are saturated, there will be a sharp, linear increase in fluorescence as free, unquenched B4F accumulates. The intersection of the two linear portions of the graph corresponds to the equivalence point, from which the concentration of functional biotin-binding sites can be calculated.

Competitive Assay for the Quantification of Unlabeled Biotin

This protocol outlines a competitive binding assay to determine the concentration of free biotin or biotinylated molecules in a sample.

Materials:

  • This compound (B4F) working solution (e.g., 80 nM in PBS)

  • Standard avidin or streptavidin solution of known concentration (e.g., 20 nM)

  • Biotin standards of known concentrations

  • Sample containing an unknown concentration of biotin

  • PBS, pH 7.4

  • Fluorometer or microplate reader

Procedure:

  • Assay Setup: In a series of tubes or wells of a microplate, add a fixed amount of the standard avidin/streptavidin solution.

  • Competition: To these tubes/wells, add increasing concentrations of the biotin standards or the unknown sample. Incubate for a sufficient time (e.g., 10-15 minutes) to allow the unlabeled biotin to bind to the avidin/streptavidin.

  • Addition of B4F: Add a fixed amount of the B4F working solution to all tubes/wells. Incubate for another 10-15 minutes to allow the B4F to bind to any remaining unoccupied biotin-binding sites.

  • Fluorescence Measurement: Measure the fluorescence intensity at ~520 nm.

  • Data Analysis: The fluorescence intensity will be inversely proportional to the concentration of unlabeled biotin in the standard or sample. As the concentration of unlabeled biotin increases, it occupies more of the available binding sites on avidin/streptavidin, leaving fewer sites for B4F to bind. Consequently, less B4F is quenched, resulting in a higher fluorescence signal. A standard curve is generated by plotting the fluorescence intensity against the concentration of the biotin standards. The concentration of biotin in the unknown sample can then be determined by interpolating its fluorescence reading on the standard curve.

Visualizations

Signaling and Experimental Workflow Diagrams

G cluster_0 Competitive Binding Assay for Biotin Quantification cluster_1 Binding Competition cluster_2 Fluorescence Detection Avidin Avidin/Streptavidin Avidin_Biotin Avidin-Biotin Complex (Non-fluorescent) Avidin->Avidin_Biotin Binds Avidin_B4F Avidin-B4F Complex (Quenched Fluorescence) Avidin->Avidin_B4F Binds Biotin Unlabeled Biotin (Sample/Standard) Biotin->Avidin_Biotin Competes B4F This compound B4F->Avidin_B4F Binds to remaining sites Free_B4F Free B4F (Fluorescent)

Caption: Workflow of a competitive assay using this compound.

G cluster_0 Flow Cytometry Analysis of Biotinylated Cell Surface Receptors Cells Cells Expressing Biotinylated Receptor Primary_Ab Biotinylated Primary Antibody Cells->Primary_Ab Incubate Wash1 Wash Step 1 Primary_Ab->Wash1 Remove unbound Ab Streptavidin_PE Streptavidin-PE (Fluorescent Conjugate) Wash2 Wash Step 2 Streptavidin_PE->Wash2 Remove unbound Streptavidin-PE Wash1->Streptavidin_PE Incubate Analysis Flow Cytometry Analysis Wash2->Analysis Analyze fluorescence

Caption: Experimental workflow for flow cytometry using a biotinylated primary antibody.

G cluster_0 Receptor Internalization Assay Workflow Cells Cells Expressing Receptor of Interest Biotin_Ligand Biotinylated Ligand Cells->Biotin_Ligand Bind ligand to surface receptors at 4°C Incubate_37C Incubate at 37°C (Allows Internalization) Biotin_Ligand->Incubate_37C Acid_Wash Acid Wash (Strips surface-bound ligand) Incubate_37C->Acid_Wash Lyse_Cells Cell Lysis Acid_Wash->Lyse_Cells Streptavidin_Beads Streptavidin-Coated Beads Lyse_Cells->Streptavidin_Beads Incubate lysate with beads Pull_Down Pull-Down of Internalized Receptor-Ligand Complex Streptavidin_Beads->Pull_Down Western_Blot Western Blot Analysis Pull_Down->Western_Blot Detect receptor protein

Caption: Workflow for a receptor internalization assay using biotinylated ligands.

References

An In-depth Technical Guide to Utilizing Biotin-4-Fluorescein for the Detection of Biotin Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-4-fluorescein is a versatile and powerful fluorescent probe essential for the detection and quantification of biotin (B1667282) binding sites. This bioconjugate merges the high-affinity binding of biotin to avidin (B1170675) and streptavidin with the sensitive fluorescent properties of fluorescein (B123965), making it an invaluable tool in diverse applications ranging from cellular imaging to drug development.[1] Its utility is underscored by its role in various assays, including ELISA, Western blotting, and immunofluorescence, where it provides clear and quantifiable results.[1] This guide provides a comprehensive overview of this compound, its physicochemical properties, and detailed protocols for its application in key experimental techniques.

The core principle behind the utility of this compound lies in the extraordinarily strong and specific non-covalent interaction between biotin and avidin or streptavidin.[2] This interaction is characterized by a very low dissociation constant, making the complex highly stable. A key feature of this compound is the significant quenching of its fluorescence upon binding to avidin or streptavidin, a phenomenon that forms the basis for highly sensitive quantification assays of biotin binding sites.[3][4]

Physicochemical and Binding Properties of this compound

The efficacy of this compound as a fluorescent probe is defined by its distinct spectral and binding characteristics. Understanding these properties is crucial for designing and interpreting experiments accurately.

PropertyValueReference
Molecular Weight 644.69 g/mol
Excitation Wavelength (λex) 494 nm
Emission Wavelength (λem) 523 nm
Quantum Yield 0.79 - 0.95
Binding Affinity (Kd) to Streptavidin ~10⁻¹⁴ M
Fluorescence Quenching upon Binding 84-88%

Key Applications and Experimental Protocols

This compound is a versatile tool with applications across several key research and development areas, including diagnostics, cellular imaging, and drug development. Its ability to sensitively detect biotin binding sites makes it particularly useful for studying receptor expression and localization.

I. Quantification of Biotin Binding Sites using Fluorescence Quenching Assay

This assay leverages the principle that the fluorescence of this compound is significantly quenched upon binding to avidin or streptavidin. By titrating a sample containing a known amount of avidin or streptavidin with this compound, the number of available biotin binding sites can be accurately determined.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a stock solution of avidin or streptavidin with a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a working solution of this compound (e.g., 160 nM) by diluting the stock solution in the assay buffer.

    • Prepare a series of dilutions of the avidin or streptavidin solution in the assay buffer.

  • Assay Procedure:

    • To a series of microplate wells or cuvettes, add a fixed volume of the this compound working solution (e.g., 50 µL of 160 nM solution, resulting in 8 pmol).

    • Add increasing volumes of the diluted avidin or streptavidin solutions to the respective wells.

    • Bring the final volume in each well to a constant value (e.g., 1 mL) with the assay buffer.

    • Include a control well containing only the this compound working solution and assay buffer.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a fluorometer with excitation at ~494 nm and emission at ~523 nm.

    • Normalize the fluorescence readings to the control well (100% fluorescence).

    • Plot the normalized fluorescence intensity as a function of the amount of avidin or streptavidin added.

    • The fluorescence will decrease as the concentration of the binding protein increases due to quenching. A sharp minimum in fluorescence indicates the saturation of the binding sites. The point of saturation can be used to calculate the concentration of functional biotin-binding sites in the sample.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis B4F_stock Prepare this compound Stock Solution (e.g., 1 mM in DMSO) B4F_working Dilute to this compound Working Solution (e.g., 160 nM) B4F_stock->B4F_working Avidin_stock Prepare Avidin/Streptavidin Stock Solution Avidin_dilutions Create Serial Dilutions of Avidin/Streptavidin Avidin_stock->Avidin_dilutions Add_B4F Add Fixed Amount of This compound to Wells B4F_working->Add_B4F Add_Avidin Add Increasing Amounts of Avidin/Streptavidin Dilutions Avidin_dilutions->Add_Avidin Incubate Incubate at Room Temperature (10-30 min, protected from light) Add_Avidin->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 494 nm, Em: 523 nm) Incubate->Measure_Fluorescence Normalize Normalize Fluorescence to Control Measure_Fluorescence->Normalize Plot Plot Fluorescence vs. Avidin/Streptavidin Concentration Normalize->Plot Calculate Calculate Biotin Binding Sites Plot->Calculate

Workflow for quantifying biotin binding sites.
II. Cellular Imaging of Biotin Binding Sites with Fluorescence Microscopy

This compound can be employed to visualize the localization of biotin binding sites, such as the Sodium-Dependent Multivitamin Transporter (SMVT), on the surface of cells. This is particularly relevant in cancer research, where certain transporters are overexpressed.

Experimental Protocol:

  • Cell Culture:

    • Culture cells of interest (e.g., cancer cell lines known to overexpress biotin receptors) on sterile glass coverslips or in imaging-compatible microplates.

  • Cell Staining:

    • Wash the cells twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare a working solution of this compound in a serum-free culture medium or PBS (e.g., 1-10 µM).

    • Incubate the cells with the this compound solution for 15-30 minutes at 37°C, protected from light.

    • For competition experiments to demonstrate specificity, pre-incubate a set of cells with an excess of unlabeled biotin for 30 minutes before adding the this compound solution.

  • Washing and Fixation:

    • Wash the cells three times with cold PBS to remove unbound probe.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_wash_fix Washing and Fixation cluster_imaging Imaging Culture_cells Culture Cells on Coverslips/Imaging Plates Wash_cells1 Wash Cells with PBS Culture_cells->Wash_cells1 Prepare_probe Prepare this compound Working Solution Incubate_probe Incubate Cells with Probe (15-30 min, 37°C) Wash_cells1->Incubate_probe Prepare_probe->Incubate_probe Wash_cells2 Wash with Cold PBS to Remove Unbound Probe Incubate_probe->Wash_cells2 Fix_cells Fix with 4% Paraformaldehyde Wash_cells2->Fix_cells Wash_cells3 Wash with PBS Fix_cells->Wash_cells3 Mount Mount Coverslips Wash_cells3->Mount Image Image with Fluorescence Microscope Mount->Image

Workflow for cellular imaging with this compound.
III. Detection of Biotin Receptor-Positive Cells by Flow Cytometry

Flow cytometry can be utilized to quantify the percentage of cells expressing biotin receptors in a population and to assess the relative expression levels.

Experimental Protocol:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).

  • Cell Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add this compound to a final concentration of 1-10 µM.

    • As a negative control, use an unstained cell sample. For a specificity control, pre-incubate a sample with excess unlabeled biotin before adding this compound.

    • Incubate the cells for 30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Data Acquisition:

    • Resuspend the cells in 500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for fluorescein (e.g., 488 nm laser excitation and a ~530/30 nm bandpass filter for emission).

Signaling Pathway: The Sodium-Dependent Multivitamin Transporter (SMVT)

The Sodium-Dependent Multivitamin Transporter (SMVT), encoded by the SLC5A6 gene, is a key protein responsible for the cellular uptake of biotin. This transporter is an attractive target for drug delivery to cancer cells, which often overexpress it. This compound can be used to study the activity and expression of SMVT.

The transport of biotin via SMVT is an active process that couples the influx of biotin to the sodium gradient across the cell membrane. The binding of both sodium ions and biotin to the transporter induces a conformational change, facilitating the translocation of biotin into the cytoplasm.

G cluster_membrane Cell Membrane cluster_translocation SMVT SMVT Transporter Intracellular Intracellular Space Translocation SMVT->Translocation Conformational Change Extracellular Extracellular Space Biotin This compound Biotin->SMVT Binds to SMVT Sodium Na+ Sodium->SMVT Co-transports with Biotin Biotin_in This compound Translocation->Biotin_in Sodium_in Na+ Translocation->Sodium_in

SMVT-mediated uptake of this compound.

Conclusion

This compound stands out as a superior fluorescent probe for the detection and quantification of biotin binding sites. Its favorable photophysical properties, coupled with the high-affinity biotin-avidin interaction, enable sensitive and reliable measurements in a variety of experimental contexts. The detailed protocols provided in this guide for fluorescence quenching, microscopy, and flow cytometry offer a solid foundation for researchers to effectively utilize this powerful tool in their studies of biotin-dependent processes, receptor biology, and for the development of novel diagnostic and therapeutic strategies.

References

Biotin-4-Fluorescein: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Biotin-4-Fluorescein, a versatile fluorescent probe crucial for a variety of biochemical and cellular assays. This document outlines its chemical structure and properties, experimental protocols for its use, and its applications in research and diagnostics.

Core Properties of this compound

This compound is a conjugate of biotin (B1667282) and fluorescein (B123965), engineered for high-affinity binding to avidin (B1170675) and streptavidin.[1][2] This binding event is accompanied by a significant quenching of the fluorescein fluorescence, a property that is harnessed for the quantification of biotin-binding sites.[3][4]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₃₃H₃₂N₄O₈S[5]
Molecular Weight ~644.7 g/mol
Excitation Wavelength (λex) ~492 - 494 nm
Emission Wavelength (λem) ~518 - 523 nm
Appearance Light or dark yellow to orange powder
Solubility Soluble in DMSO, DMF, methanol, and aqueous buffers with pH > 7
Storage Conditions Store at -20°C to -10°C, desiccated and protected from light

Experimental Protocols: Homogeneous Fluorescence Quenching Assay

A primary application of this compound is in homogeneous fluorescence assays to quantify avidin, streptavidin, or unlabeled biotin. The following protocol provides a detailed methodology for determining the concentration of avidin or streptavidin.

Principle

The intrinsic fluorescence of this compound is quenched upon binding to the biotin-binding sites of avidin or streptavidin. By titrating a known volume of the sample containing avidin or streptavidin with a known concentration of this compound, the concentration of the biotin-binding protein can be determined by measuring the decrease in fluorescence.

Materials
  • This compound

  • Avidin or Streptavidin standard

  • Sample of unknown avidin/streptavidin concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorometer or fluorescence plate reader

  • Microplates or cuvettes

Procedure
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in DMSO. Store this solution at -20°C, protected from light.

    • Prepare a working solution by diluting the stock solution in PBS (pH > 7) to a final concentration of approximately 10-20 µM. The exact concentration should be determined spectroscopically.

    • Prepare a stock solution of avidin or streptavidin standard of a known concentration in PBS.

  • Assay Protocol:

    • To a microplate well or cuvette, add a known volume of the avidin/streptavidin sample (or standard for calibration).

    • Add the this compound working solution in small, incremental volumes (e.g., 1-5 µL aliquots).

    • After each addition, mix gently and incubate for a short period (e.g., 1-2 minutes) to allow for binding to reach equilibrium.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (~494 nm and ~523 nm, respectively).

    • Continue the titration until the fluorescence signal no longer decreases and begins to increase, indicating that all biotin-binding sites are saturated.

  • Data Analysis:

    • Plot the fluorescence intensity against the volume of this compound added.

    • The equivalence point, where the fluorescence is at its minimum, corresponds to the saturation of all available biotin-binding sites.

    • The concentration of avidin or streptavidin in the sample can be calculated based on the known concentration of the this compound solution and the volume required to reach the equivalence point. A 1:4 molar ratio of avidin/streptavidin to this compound is typically observed at saturation.

Visualizing the Workflow

The following diagram illustrates the logical flow of the homogeneous fluorescence quenching assay for the quantification of avidin or streptavidin.

G prep_reagents Prepare Reagents (this compound, Avidin/Streptavidin Sample) titration Titrate Avidin/Streptavidin with this compound prep_reagents->titration measurement Measure Fluorescence Intensity (Ex: ~494nm, Em: ~523nm) titration->measurement data_analysis Plot Fluorescence vs. Titrant Volume measurement->data_analysis determination Determine Equivalence Point (Minimum Fluorescence) data_analysis->determination calculation Calculate Avidin/Streptavidin Concentration determination->calculation

Caption: Workflow of the fluorescence quenching assay.

Applications in Research and Drug Development

This compound is a valuable tool with a wide range of applications:

  • Bioconjugation: It is frequently used to label proteins, antibodies, and other biomolecules for tracking and visualization in various biological assays.

  • Fluorescence Microscopy: Its fluorescent properties make it an ideal probe for cellular imaging studies, allowing for the real-time observation of cellular processes.

  • Immunoassays: In diagnostic kits, such as ELISA and Western blotting, it enhances the detection sensitivity of target analytes.

  • Drug Development: It aids in the development of targeted drug delivery systems by facilitating the attachment of therapeutic agents to specific cells.

References

Biotin-4-Fluorescein solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Biotin-4-Fluorescein: Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of fluorescent probes is paramount for reliable and reproducible experimental outcomes. This compound (B4F), a widely used reagent for detecting and quantifying biotin-binding proteins like avidin (B1170675) and streptavidin, is no exception. This technical guide provides a comprehensive overview of the solubility and stability of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to ensure its optimal use in a laboratory setting.

Core Properties of this compound

This compound is a conjugate of biotin (B1667282) and fluorescein (B123965), which allows for the fluorescent detection of biotin-protein interactions. Its utility is primarily based on the principle that the fluorescence of the fluorescein moiety is significantly quenched upon binding to the biotin-binding sites of avidin or streptavidin.[1][2][3] This quenching phenomenon allows for the quantification of available biotin-binding sites in a sample.[3][4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight644.7 g/mol [6][7]
Excitation Wavelength (λex)494 nm[7]
Emission Wavelength (λem)523 nm[5][7]
Molar Absorptivity (ε)~68,000 M⁻¹cm⁻¹ at 494 nm (in pH 9 buffer)
AppearanceYellow solid[7]

Solubility Profile

The solubility of this compound is a critical factor in preparing stock solutions and experimental dilutions. The compound exhibits good solubility in several common organic solvents but has limited solubility in aqueous solutions.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityRecommended ConcentrationReference
Dimethyl Sulfoxide (DMSO)Soluble≥ 50 mg/mL[1][7][8]
Dimethylformamide (DMF)Soluble5 mg/mL[8]
MethanolSoluble5 mg/mL[8]
Aqueous Buffers (pH > 7)SolubleNot specified[7][9]
Aqueous SolutionsSlightly solubleNot specified[8]

To enhance its solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF to create a concentrated stock solution, which can then be diluted into the desired aqueous experimental buffer.[8] Note that the fluorescein portion of the molecule will not fluoresce efficiently at a pH of 6 or lower; therefore, buffers with a pH greater than 6 should be used for fluorescence-based applications.[10]

Stability and Storage Recommendations

Proper storage and handling are crucial for maintaining the integrity and performance of this compound. The compound is sensitive to light and is unstable in solution over long periods.

Table 3: Stability and Recommended Storage Conditions for this compound

ConditionRecommendationRationaleReference
Solid Form
Temperature-10°C to -35°CTo minimize degradation.[6][7][9]
LightProtect from lightThe biotin moiety can undergo photosensitized oxidation.[4][5][7][9][11]
MoistureStore desiccatedTo prevent hydrolysis.[5][9]
In Solution
Stock Solutions (in organic solvents)Store frozen, desiccated, and protected from light. Aliquot to avoid freeze-thaw cycles.To maintain stability.[5]
Aqueous SolutionsFreshly prepare before use. Do not store for more than one day.The compound is unstable in aqueous solutions.[1][8]

A notable aspect of this compound's stability is its susceptibility to photosensitized oxidation. Exposure to light can lead to the oxidation of the biotin moiety, forming biotin sulfoxides.[11] This modification can potentially impact the binding affinity to avidin or streptavidin and affect the accuracy of binding site quantification.[11]

Experimental Protocols

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 1 mM this compound stock solution in DMSO.

Materials:

  • This compound (MW: 644.7)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Weigh out a precise amount of this compound powder in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. For example, to 1 mg of this compound, add 1.55 mL of DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • Briefly centrifuge the tube to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes.

  • Store the aliquots at -20°C, desiccated.

Quantification of Biotin-Binding Sites using a Fluorescence Quenching Assay

This protocol provides a general workflow for quantifying the available biotin-binding sites on streptavidin using a this compound fluorescence quenching assay.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Streptavidin solution of unknown binding capacity

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the assay buffer to a known concentration (e.g., 10 nM).

  • Create a serial dilution of the streptavidin solution in the assay buffer in the wells of the microplate.

  • Add a fixed amount of the this compound working solution to each well containing the streptavidin dilution.

  • Include control wells containing only the this compound working solution (for maximum fluorescence) and wells with buffer only (for background).

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.[12]

  • Measure the fluorescence intensity at an excitation of ~494 nm and an emission of ~523 nm.

  • Plot the fluorescence intensity as a function of the streptavidin concentration. The fluorescence will decrease as the concentration of biotin-binding sites increases due to quenching.

  • The concentration of available biotin-binding sites can be determined from the titration curve.

Visual Diagrams

This compound Interaction with Streptavidin

The following diagram illustrates the fundamental principle of the fluorescence quenching assay.

G cluster_0 Unbound State cluster_1 Binding Event cluster_2 Bound State B4F This compound (High Fluorescence) Streptavidin Streptavidin B4F->Streptavidin Binding Complex B4F-Streptavidin Complex (Fluorescence Quenched) Streptavidin->Complex Formation

Caption: B4F binding to streptavidin leads to fluorescence quenching.

Recommended Workflow for Preparation and Handling

To ensure the stability and optimal performance of this compound, the following workflow is recommended.

G start Weigh Solid B4F dissolve Dissolve in Anhydrous DMSO or DMF start->dissolve stock 1 mM Stock Solution dissolve->stock aliquot Aliquot into Light-Protected Tubes stock->aliquot store Store at -20°C (Desiccated) aliquot->store dilute Dilute in Assay Buffer (pH > 6) for Immediate Use store->dilute end Use in Assay dilute->end

Caption: Recommended workflow for preparing and handling B4F solutions.

References

Methodological & Application

Application Notes and Protocols for Biotin-4-Fluorescein Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Biotin-4-Fluorescein. This dual-labeling reagent allows for the simultaneous introduction of a biotin (B1667282) moiety for affinity purification or detection with avidin/streptavidin systems, and a fluorescein (B123965) molecule for direct fluorescence-based detection. The following sections detail the necessary reagents, a step-by-step experimental protocol, methods for characterization of the conjugate, and troubleshooting guidelines.

Principle of the Reaction

The labeling strategy is based on the reaction of an N-hydroxysuccinimide (NHS) ester of this compound with primary amine groups (-NH₂) present on the antibody. These primary amines are predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains. The reaction results in the formation of a stable amide bond, covalently linking the this compound molecule to the antibody. This reaction is most efficient at a pH range of 7-9.[1][2][3]

Materials and Reagents

Table 1: Required Materials and Reagents
Reagent/MaterialSpecificationsStorage
AntibodyPurified monoclonal or polyclonal antibody in an amine-free buffer2-8°C
This compound, NHS EsterMolecular Weight: ~744 g/mol -20°C, desiccated, protected from light[4]
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Reagent gradeRoom temperature, desiccated[1][2]
Reaction BufferAmine-free buffer, pH 7.0-9.0 (e.g., PBS, Borate buffer)2-8°C
Quenching Buffer1 M Tris-HCl, pH 8.02-8°C
Purification SystemDesalting column (e.g., Sephadex G-25) or dialysis cassette (MWCO 10-14 kDa)Room temperature
Storage BufferPBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)2-8°C

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and desired degrees of labeling.

Antibody Preparation
  • Start with a purified antibody solution at a concentration of 1-10 mg/mL.

  • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free reaction buffer. This can be achieved by dialysis against the reaction buffer overnight at 4°C or by using a desalting column.

Labeling Reaction

The molar excess of this compound to the antibody is a critical parameter that influences the degree of labeling. A higher molar excess will result in a higher degree of labeling, which can potentially compromise the antibody's binding affinity.[5][6]

Table 2: Recommended Molar Excess of this compound
Antibody ConcentrationRecommended Molar Excess (this compound : Antibody)
1 mg/mL20-30 fold
5 mg/mL10-20 fold
10 mg/mL5-10 fold
  • Equilibrate the vial of this compound, NHS Ester to room temperature before opening to prevent moisture condensation.[1][2]

  • Immediately before use, prepare a 10 mM stock solution of this compound, NHS Ester in anhydrous DMSO or DMF.[1][7]

  • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1][3][7]

Quenching and Purification
  • To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3]

  • Incubate for 30 minutes at room temperature.[3]

  • Remove the unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer.[1][8]

Characterization of the Labeled Antibody

After purification, it is essential to characterize the conjugate to determine the degree of labeling and to confirm that the antibody's functionality is retained.

Determination of Degree of Labeling (DOL)

The DOL, also referred to as the fluorophore-to-protein ratio (F/P ratio), can be estimated by measuring the absorbance of the labeled antibody at 280 nm (for the antibody) and 494 nm (for fluorescein).

Procedure:

  • Measure the absorbance of the labeled antibody solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).

  • Calculate the concentration of the antibody using the following formula, which corrects for the absorbance of fluorescein at 280 nm:

    Antibody Concentration (M) = [A₂₈₀ - (A₄₉₄ x Correction Factor)] / ε₂₈₀

    • The extinction coefficient (ε₂₈₀) for a typical IgG is ~210,000 M⁻¹cm⁻¹.

    • The correction factor for fluorescein is typically around 0.3.

  • Calculate the concentration of fluorescein using the Beer-Lambert law:

    Fluorescein Concentration (M) = A₄₉₄ / ε₄₉₄

    • The extinction coefficient (ε₄₉₄) for fluorescein is ~70,000 M⁻¹cm⁻¹.

  • The DOL is the ratio of the molar concentration of fluorescein to the molar concentration of the antibody.

Table 3: Characterization Parameters
ParameterMethodTypical Values
Degree of Labeling (DOL)UV-Vis Spectrophotometry2-8 moles of dye per mole of antibody
Biotin IncorporationHABA Assay or Fluorescence-based Biotin Quantification KitsVaries depending on labeling conditions[9]
Antibody ActivityELISA or Flow CytometryBinding activity should be comparable to the unlabeled antibody
Assessment of Antibody Functionality

The binding activity of the labeled antibody should be compared to that of the unlabeled antibody using a suitable immunoassay, such as ELISA, Western blotting, or flow cytometry. A significant decrease in binding affinity may indicate over-labeling.[5]

Visualizations

Diagram 1: Chemical Reaction of this compound with an Antibody

Antibody Antibody Primary Amine (-NH₂) reagents + Antibody->reagents B4F_NHS This compound-NHS NHS Ester Labeled_Antibody Labeled Antibody Stable Amide Bond B4F_NHS->Labeled_Antibody pH 7-9 reagents->B4F_NHS cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization A Antibody Preparation (Buffer Exchange) C Labeling Reaction (Incubation) A->C B Prepare this compound Stock Solution B->C D Quenching C->D E Purification (Desalting/Dialysis) D->E F Characterization (DOL & Activity) E->F

References

Application Notes and Protocols for Using Biotin-4-Fluorescein in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-4-fluorescein is a versatile reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) or streptavidin with the fluorescent properties of fluorescein. This combination makes it an invaluable tool in various biological assays, particularly in flow cytometry. The strong and specific interaction between biotin and streptavidin allows for indirect staining techniques that offer significant signal amplification, enabling the detection of low-abundance cellular targets.[1][2] This application note provides detailed protocols for the use of this compound in both cell surface and intracellular staining for flow cytometry, along with quantitative data and troubleshooting guidelines to assist researchers in optimizing their experiments.

This compound has an excitation maximum at approximately 492 nm and an emission maximum at 518 nm.[3] Its fluorescence is significantly quenched upon binding to avidin or streptavidin, a property that can be utilized for the quantification of biotin-binding sites.[3] In flow cytometry, this compound is typically used in conjunction with a biotinylated primary antibody and a fluorescently-labeled streptavidin conjugate. This multi-layer approach enhances the fluorescent signal, making it particularly useful for identifying cell populations with low antigen expression.[1][4]

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValue
Excitation Maximum492 nm[3]
Emission Maximum518 nm[3]
Molecular Weight644.69 g/mol [3]
SolventDimethylsulfoxide (DMSO)[3]
Table 2: Recommended Reagent Concentrations and Incubation Times for Flow Cytometry
StepReagentConcentration/AmountIncubation TimeIncubation Temperature
Cell Surface Staining
Primary Antibody (Biotinylated)Varies (titration recommended)0.5 - 1 µg per 10^6 cells30 minutes[5][6][7]4°C or on ice[5][6][7]
Streptavidin-Fluorescein ConjugateVaries (titration recommended)Typically 0.25 µg per 10^6 cells[7][8]30 minutes[5]4°C or on ice[5]
Intracellular Staining
Fixation1-4% Paraformaldehyde-10 - 20 minutesRoom Temperature
Permeabilization0.1-0.5% Triton X-100 or Saponin-10 minutesRoom Temperature
Primary Antibody (Biotinylated)Varies (titration recommended)0.5 - 1 µg per 10^6 cells[8]30 minutes[8]Room Temperature[8]
Streptavidin-Fluorescein ConjugateVaries (titration recommended)Typically 0.25 µg per 10^6 cells[8]30 minutes[8]Room Temperature[8]

Experimental Protocols

Protocol 1: Cell Surface Staining using Biotinylated Primary Antibody and Streptavidin-Fluorescein

This protocol describes the indirect staining of cell surface antigens using a biotinylated primary antibody followed by a streptavidin-fluorescein conjugate.

Materials:

  • Cells of interest

  • Biotinylated primary antibody specific to the target antigen

  • Streptavidin-Fluorescein conjugate

  • FACS Buffer (e.g., PBS with 0.1% BSA)[6]

  • 5 mL FACS tubes

  • Centrifuge

Procedure:

  • Harvest and count the cells of interest.

  • Resuspend the cells at a concentration of 20 x 10^6 cells/mL in cold FACS buffer.[6]

  • Aliquot 200-250 µL of the cell suspension (4-5 x 10^6 cells) into 5 mL FACS tubes.[6]

  • Add the biotinylated primary antibody at the predetermined optimal concentration.

  • Incubate for 30 minutes on ice in the dark.[6]

  • Wash the cells by adding 3 mL of cold FACS buffer and centrifuging at 1600 rpm for 5 minutes at 4°C.[6]

  • Discard the supernatant and resuspend the cell pellet in the residual buffer.

  • Add the Streptavidin-Fluorescein conjugate at the predetermined optimal concentration.

  • Incubate for 30 minutes on ice in the dark.[5]

  • Repeat the wash step as described in step 6.

  • Resuspend the final cell pellet in 250 µL of FACS buffer.[6]

  • Keep the cells on ice and protected from light until analysis on a flow cytometer.[6]

Protocol 2: Intracellular Staining using Biotinylated Primary Antibody and Streptavidin-Fluorescein

This protocol outlines the procedure for staining intracellular antigens, which requires fixation and permeabilization of the cells.

Materials:

  • Cells of interest

  • Biotinylated primary antibody specific to the target antigen

  • Streptavidin-Fluorescein conjugate

  • FACS Buffer (e.g., PBS with 1% FBS, 0.09% NaN3)[9]

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)[9]

  • 5 mL FACS tubes

  • Centrifuge

Procedure:

  • Harvest and count the cells of interest.

  • Perform cell surface staining if required, following Protocol 1, steps 2-7.

  • Fix the cells by adding 1 mL of cold Fixation Buffer and incubating for 10-20 minutes at room temperature.[9]

  • Wash the cells once with 5 mL of FACS buffer, centrifuging at 200 x g for 5 minutes.[9]

  • Permeabilize the cells by resuspending the pellet in 0.5 mL of Permeabilization Buffer and incubating for 10 minutes at room temperature.[9]

  • Wash the cells with 2 mL of FACS buffer at 200 x g for 5 minutes.[9]

  • Add the biotinylated primary antibody at the optimal concentration, diluted in Permeabilization Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with Permeabilization Buffer.

  • Add the Streptavidin-Fluorescein conjugate at the optimal concentration, diluted in Permeabilization Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with Permeabilization Buffer.

  • Resuspend the final cell pellet in 0.5 mL of FACS buffer.[9]

  • Analyze the cells on a flow cytometer.

Visualizations

Experimental_Workflow_Cell_Surface_Staining start Start: Cell Suspension add_primary Add Biotinylated Primary Antibody start->add_primary incubate_primary Incubate 30 min on ice add_primary->incubate_primary wash1 Wash with FACS Buffer incubate_primary->wash1 add_streptavidin Add Streptavidin- Fluorescein wash1->add_streptavidin incubate_streptavidin Incubate 30 min on ice add_streptavidin->incubate_streptavidin wash2 Wash with FACS Buffer incubate_streptavidin->wash2 analyze Analyze on Flow Cytometer wash2->analyze

Caption: Cell surface staining workflow.

Experimental_Workflow_Intracellular_Staining start Start: Cell Suspension fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization add_primary Add Biotinylated Primary Antibody permeabilization->add_primary incubate_primary Incubate 30 min at RT add_primary->incubate_primary wash1 Wash incubate_primary->wash1 add_streptavidin Add Streptavidin- Fluorescein wash1->add_streptavidin incubate_streptavidin Incubate 30 min at RT add_streptavidin->incubate_streptavidin wash2 Wash incubate_streptavidin->wash2 analyze Analyze on Flow Cytometer wash2->analyze

Caption: Intracellular staining workflow.

Signal_Amplification_Pathway Cell Cell Antigen PrimaryAb Biotinylated Primary Antibody Biotin Cell:port->PrimaryAb Binding Streptavidin Streptavidin-Fluorescein Fluorescein PrimaryAb:biotin->Streptavidin High-Affinity Binding

Caption: Signal amplification mechanism.

References

Application Note: Biotin-4-Fluorescein Competitive Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biotin-4-Fluorescein (B4F) competitive binding assay is a sensitive and reliable method for quantifying the concentration of biotin (B1667282) or biotinylated molecules in a sample. This homogeneous fluorescence assay is based on the principle of fluorescence quenching. B4F, a fluorescent analog of biotin, exhibits strong fluorescence that is significantly quenched upon binding to avidin (B1170675) or streptavidin.[1][2] In a competitive assay format, an unlabeled biotin-containing analyte in a sample will compete with a fixed amount of B4F for a limited number of biotin-binding sites on avidin or streptavidin. The resulting fluorescence intensity is directly proportional to the concentration of the unlabeled biotin in the sample, as it displaces the quenching B4F from the binding sites. This application note provides a detailed protocol for performing a B4F competitive binding assay.

Principle of the Assay

The assay leverages the high-affinity interaction between biotin and avidin (or streptavidin).[3] this compound's fluorescence is quenched by 84-88% when it binds to avidin.[1][3] In the competitive format, a sample containing an unknown amount of biotin or a biotinylated substance is introduced into a system with a fixed concentration of avidin and B4F. The unlabeled biotin competes with B4F for binding to avidin. As the concentration of unlabeled biotin increases, more B4F is displaced from the avidin binding sites, leading to a decrease in fluorescence quenching and a corresponding increase in the fluorescence signal. By creating a standard curve with known concentrations of biotin, the concentration of biotin in the unknown sample can be accurately determined.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundThermo Fisher ScientificB10570
Avidin or StreptavidinSigma-AldrichA9275 or S4762
D-Biotin (for standard curve)Sigma-AldrichB4501
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Black, flat-bottom 96-well microplateCorning3603
Fluorescence microplate readerMolecular DevicesSpectraMax M5

Experimental Protocol

Reagent Preparation
  • This compound (B4F) Stock Solution (1 mM): Dissolve 1 mg of B4F in 1.55 mL of DMSO. Store in small aliquots at -20°C, protected from light.

  • Avidin/Streptavidin Stock Solution (1 mg/mL): Dissolve 1 mg of avidin or streptavidin in 1 mL of PBS. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage. The concentration of active biotin-binding sites should be determined by titrating with a known concentration of B4F prior to the competitive assay.

  • D-Biotin Standard Stock Solution (1 mM): Dissolve 2.44 mg of D-Biotin in 10 mL of PBS. Gentle heating may be required to fully dissolve. Store at 4°C.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Assay Procedure

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Prepare D-Biotin Standards: Perform serial dilutions of the 1 mM D-Biotin standard stock solution in Assay Buffer to prepare a range of standards (e.g., 0 nM to 1000 nM).

  • Prepare Samples: Dilute the unknown biotin-containing samples to an estimated concentration within the range of the standard curve using Assay Buffer.

  • Prepare Avidin/Streptavidin Working Solution: Dilute the avidin/streptavidin stock solution in Assay Buffer to a final concentration that will cause significant quenching of the B4F signal. An example concentration is 2 nM avidin which provides 8 nM of biotin binding sites.[4]

  • Prepare this compound Working Solution: Dilute the B4F stock solution in Assay Buffer to a final concentration that is near the concentration of the avidin binding sites. An example concentration is 8 nM.[4][5]

  • Set up the Assay Plate:

    • Add 50 µL of Assay Buffer to the 'blank' wells.

    • Add 50 µL of each D-Biotin standard to the appropriate wells.

    • Add 50 µL of each unknown sample to the appropriate wells.

  • Add Avidin/Streptavidin: Add 50 µL of the avidin/streptavidin working solution to all wells except the 'blank' wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the unlabeled biotin to bind to avidin.

  • Add this compound: Add 100 µL of the B4F working solution to all wells.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[6]

  • Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~494 nm and emission at ~523 nm.[2]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_standards Prepare Biotin Standards add_standards Add Standards/Samples to Plate prep_standards->add_standards prep_samples Prepare Unknown Samples prep_samples->add_standards prep_avidin Prepare Avidin Solution add_avidin Add Avidin Solution prep_avidin->add_avidin prep_b4f Prepare B4F Solution add_b4f Add B4F Solution prep_b4f->add_b4f add_standards->add_avidin incubate1 Incubate (30 min) add_avidin->incubate1 incubate1->add_b4f incubate2 Incubate (60 min) add_b4f->incubate2 read_fluorescence Read Fluorescence (Ex: 494nm, Em: 523nm) incubate2->read_fluorescence plot_curve Plot Standard Curve read_fluorescence->plot_curve calculate_conc Calculate Unknown Concentrations plot_curve->calculate_conc

Caption: Experimental workflow for the this compound competitive binding assay.

Data Presentation

The quantitative data from the assay should be summarized in a table for easy comparison and analysis.

Sample ID[Biotin] (nM)Raw Fluorescence (RFU)Corrected Fluorescence (RFU)% B/B0
Blank0150N/AN/A
Standard 10500350100%
Standard 210750600171%
Standard 35012001050300%
Standard 410018001650471%
Standard 550025002350671%
Standard 6100028002650757%
Unknown 1?15001350?
Unknown 2?900750?

Table Notes:

  • Corrected Fluorescence: Raw Fluorescence - Blank Fluorescence.

  • % B/B0: (Corrected Fluorescence of Standard or Sample / Corrected Fluorescence of Standard 1 (0 nM Biotin)) x 100.

Data Analysis

  • Subtract Background: Subtract the average fluorescence of the blank wells from all standard and unknown sample wells.

  • Generate Standard Curve: Plot the corrected fluorescence intensity (or % B/B0) against the known concentrations of the D-Biotin standards. A sigmoidal curve is expected.

  • Determine Unknown Concentrations: Interpolate the corrected fluorescence values of the unknown samples on the standard curve to determine their biotin concentrations.

Signaling Pathway/Logical Relationship Diagram

G cluster_competition Competitive Binding in Assay Well cluster_outcome Assay Outcome Avidin Avidin Bound_B4F Avidin-B4F Complex (Fluorescence Quenched) Avidin->Bound_B4F Binds Bound_Biotin Avidin-Biotin Complex (Non-fluorescent) Avidin->Bound_Biotin Binds B4F This compound (Fluorescent) B4F->Bound_B4F Binds Unbound_B4F Free B4F (Fluorescent) B4F->Unbound_B4F Biotin Unlabeled Biotin (Analyte) Biotin->Bound_Biotin Binds Low_Signal Low Fluorescence Signal Bound_B4F->Low_Signal Leads to High_Signal High Fluorescence Signal Unbound_B4F->High_Signal Leads to

Caption: Principle of the this compound competitive binding assay.

Conclusion

The this compound competitive binding assay is a powerful tool for the quantification of biotin and biotinylated molecules. Its high sensitivity, straightforward protocol, and reliance on standard laboratory equipment make it an attractive method for a variety of research and drug development applications. Careful preparation of reagents and adherence to the protocol will ensure accurate and reproducible results.

References

Application Notes and Protocols for Biotin-4-Fluorescein in Protein Labeling and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-4-Fluorescein is a versatile dual-functional molecule that incorporates the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the fluorescent properties of fluorescein (B123965). This combination makes it a valuable tool for the detection and quantification of biotin-binding sites, as well as for the fluorescent labeling of proteins and other biomolecules. In the context of Western blotting, this compound can be utilized in various workflows to achieve sensitive and quantitative protein detection.

This document provides detailed protocols for two primary applications of this compound and related reagents in Western blotting: the direct labeling of a purified protein and the use of a biotinylated antibody system for indirect fluorescent detection.

Key Properties of this compound:

PropertyValue
Molecular Weight 644.7 g/mol [1]
Excitation Maximum (λex) 494 nm[1]
Emission Maximum (λem) 523 nm[1]
Solubility Soluble in DMSO and aqueous buffers with pH > 7[1]
Storage Store at -20°C, protected from light[1]

Application 1: Direct Fluorescent Labeling of Purified Proteins

This protocol describes the covalent labeling of a purified protein with this compound NHS ester. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on the protein to form a stable amide bond. This method is suitable for preparing fluorescently labeled protein standards or for applications where the direct tracking of a purified protein is desired.

Experimental Workflow: Direct Protein Labeling

Direct_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis ReagentPrep Reagent Preparation (Protein, B4F-NHS, Buffer) Labeling Labeling Reaction (Protein + B4F-NHS) ReagentPrep->Labeling Purification Removal of Excess Dye (Spin Column/Dialysis) Labeling->Purification Analysis Degree of Labeling (DOL) Calculation Purification->Analysis WB Western Blot Analysis Analysis->WB

Caption: Workflow for direct protein labeling with this compound NHS Ester.

Detailed Protocol: Direct Protein Labeling

Materials:

  • Purified protein (5-20 mg/mL in an amine-free buffer like PBS or borate (B1201080) buffer)

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-9.0

  • Spin desalting columns or dialysis equipment for dye removal

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the labeling buffer at a concentration of 5-20 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • This compound NHS Ester Preparation:

    • Immediately before use, dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Add the dissolved this compound NHS ester to the protein solution. A molar excess of 15-20 fold of the dye to the protein is a good starting point for antibodies. The optimal ratio may need to be determined empirically for other proteins.

    • Mix gently and incubate for 1-4 hours at room temperature, protected from light.

  • Removal of Unconjugated Dye:

    • Separate the labeled protein from the unconjugated this compound using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is crucial for accurate determination of the degree of labeling.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 494 nm (for fluorescein).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A280 - (A494 x CF)] / ε_protein

      • Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and ε_protein is the molar extinction coefficient of the protein.

    • Calculate the dye concentration:

      • Dye Concentration (M) = A494 / ε_dye

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

    • An optimal DOL for antibodies is typically between 2 and 10.

  • Western Blot Analysis of Labeled Protein:

    • Prepare samples of the labeled protein and run on an SDS-PAGE gel.

    • Transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane.

    • After transfer, the membrane can be imaged directly using a fluorescent imager with appropriate excitation and emission filters for fluorescein (e.g., 494 nm excitation and 523 nm emission).

Application 2: Fluorescent Western Blotting with Biotinylated Antibodies and Fluorescent Streptavidin

This protocol outlines a highly sensitive and widely used method for detecting a target protein in a complex lysate. It involves the use of a biotinylated primary or secondary antibody, followed by detection with a streptavidin-fluorescein conjugate. This approach leverages the strong and specific interaction between biotin and streptavidin to amplify the signal.

Experimental Workflow: Indirect Fluorescent Western Blotting

Indirect_WB_Workflow cluster_sds Electrophoresis & Transfer cluster_blocking Blocking & Incubation cluster_detection Detection cluster_analysis Analysis SDSPAGE SDS-PAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Membrane Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Biotinylated Secondary Antibody Incubation PrimaryAb->SecondaryAb Streptavidin Fluorescent Streptavidin Incubation SecondaryAb->Streptavidin Washing Washing Steps Streptavidin->Washing Imaging Fluorescent Imaging Washing->Imaging Quantification Quantitative Analysis Imaging->Quantification

Caption: Workflow for indirect fluorescent Western blotting using a biotin-streptavidin system.

Detailed Protocol: Indirect Fluorescent Western Blotting

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and low-fluorescence PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 3-5% BSA or non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • Biotinylated secondary antibody

  • Streptavidin-Fluorescein conjugate

  • Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Fluorescent imager

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysate by SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Membrane Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C. Optimal antibody concentration should be determined empirically.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.

  • Biotinylated Secondary Antibody Incubation:

    • Incubate the membrane with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 4 to remove unbound secondary antibody.

  • Streptavidin-Fluorescein Incubation:

    • Incubate the membrane with Streptavidin-Fluorescein conjugate diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.

  • Imaging and Analysis:

    • Image the blot using a fluorescent imager with excitation and emission wavelengths appropriate for fluorescein.

    • Quantify the band intensities using appropriate software. For quantitative analysis, ensure that the signal is within the linear range of detection. Normalization to a loading control is recommended for accurate quantification.

Data Presentation and Quantitative Analysis

Quantitative Western blotting allows for the measurement of relative changes in protein expression. Fluorescent detection methods are well-suited for quantification due to their broad linear dynamic range.

Table 1: Quantitative Parameters in Fluorescent Western Blotting

ParameterDescriptionTypical Values/Considerations
Labeling Efficiency (Direct Labeling) The percentage of protein molecules that are successfully labeled with the fluorescent dye.Can vary from 50% to over 90% depending on the protein's size and number of available lysines.
Degree of Labeling (DOL) The average number of dye molecules per protein molecule.Optimal DOL for antibodies is typically 2-10 to avoid self-quenching.
Signal-to-Noise Ratio (SNR) The ratio of the signal intensity of the target band to the background noise of the membrane.Higher SNR indicates better detection sensitivity. Fluorescent methods, especially in the near-infrared spectrum, can offer high SNR.
Linear Dynamic Range The range of protein concentrations where the signal intensity is directly proportional to the amount of protein.Fluorescent detection generally offers a wider linear dynamic range compared to chemiluminescence.

Conclusion

This compound and related biotin-fluorescent reagents offer powerful solutions for protein labeling and detection in Western blotting. The direct labeling of purified proteins provides a means to create fluorescent standards and track specific proteins. The indirect method using biotinylated antibodies and fluorescent streptavidin is a robust and highly sensitive technique for the detection and quantification of target proteins in complex samples. By following the detailed protocols and considering the principles of quantitative analysis outlined in these application notes, researchers can achieve reliable and reproducible results in their protein analysis workflows.

References

Application Notes and Protocols for Cellular Imaging with Biotin-4-Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-4-Fluorescein for cellular imaging. This powerful conjugate leverages the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin, combined with the bright fluorescence of fluorescein, to enable sensitive and specific labeling of cellular targets. Detailed protocols for both fixed and live-cell imaging are provided, along with quantitative data and troubleshooting guidance.

Principle of this compound in Cellular Imaging

The core of this technique lies in the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) or streptavidin (from Streptomyces avidinii). This bond is one of the strongest known in nature, making it highly stable for imaging applications.[1] this compound is a conjugate molecule where biotin is linked to the fluorophore fluorescein.

The general workflow involves introducing a biotinylated molecule (e.g., an antibody, ligand, or nucleic acid probe) that specifically binds to the cellular target of interest. Subsequently, a fluorescently labeled avidin or streptavidin conjugate, or in this case, a pre-conjugated this compound system with a streptavidin bridge, is used to detect and visualize the target. A key characteristic of this compound is the significant quenching of its fluorescence upon binding to avidin or streptavidin, a phenomenon that can be harnessed for quantitative assays.[2][3][4]

Data Presentation

Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~492-494 nm[2]
Emission Maximum (λem)~518-523 nm
Molecular Weight~644.69 g/mol
Solvent for Stock SolutionDMSO
Fluorescence Quenching upon Binding

The binding of this compound to avidin or streptavidin results in a significant reduction in its fluorescence quantum yield. This quenching is a useful indicator of successful binding.

Binding PartnerFluorescence QuenchingReference
Avidin/Streptavidin84-88%

Signaling Pathway and Experimental Workflow Diagrams

Avidin-Biotin Signaling Pathway cluster_cell Cell Target Target Protein Biotinylated_Probe Biotinylated Primary Antibody Target->Biotinylated_Probe Specific Binding Streptavidin Streptavidin Biotinylated_Probe->Streptavidin Biotin-Streptavidin Interaction B4F This compound Streptavidin->B4F Biotin-Streptavidin Interaction Fluorescence Signal Fluorescence Signal B4F->Fluorescence Signal Detection Experimental Workflow: Fixed-Cell Imaging A 1. Cell Seeding & Culture B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (Endogenous Biotin & Non-specific Binding) C->D E 5. Primary Antibody Incubation (Biotinylated) D->E F 6. Wash E->F G 7. Streptavidin Incubation F->G H 8. Wash G->H I 9. This compound Incubation H->I J 10. Wash I->J K 11. Mounting & Imaging J->K Experimental Workflow: Live-Cell Imaging A 1. Cell Seeding & Culture B 2. Incubation with Biotinylated Probe (e.g., Antibody) A->B C 3. Wash with Live-Cell Imaging Buffer B->C D 4. Incubation with Streptavidin C->D E 5. Wash with Live-Cell Imaging Buffer D->E F 6. Incubation with this compound E->F G 7. Wash & Image Immediately F->G

References

Application Notes and Protocols: Biotin-4-Fluorescein and Streptavidin Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between biotin (B1667282) and streptavidin is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd) in the femtomolar range. This high affinity and specificity have made the biotin-streptavidin system a cornerstone of numerous life science applications, including immunoassays, affinity chromatography, and drug delivery. Biotin-4-Fluorescein is a derivative of biotin that incorporates a fluorescein (B123965) molecule, enabling the study of this interaction using fluorescence-based techniques. Upon binding to streptavidin, the fluorescence of this compound is significantly quenched, providing a robust signal for monitoring the binding event.[1][2][3][4][5] These application notes provide a detailed overview of the binding kinetics of this compound to streptavidin, along with protocols for common experimental techniques used to measure these interactions.

Data Presentation

The binding kinetics of this compound to streptavidin are characterized by a rapid association rate and an extremely slow dissociation rate, resulting in a very high affinity. The following table summarizes the key quantitative data for this interaction.

ParameterValueMethodReference
Association Rate Constant (k_on_) (1.3 ± 0.3) x 10⁷ M⁻¹s⁻¹Stopped-Flow Fluorescence
2.0 ± 0.1 x 10⁷ M⁻¹s⁻¹Fluorescence Quenching
Dissociation Rate Constant (k_off_) 5.2 x 10⁻⁵ ± 0.3 x 10⁻⁵ s⁻¹ (for a biotin-fluorescein conjugate)Off-rate Assay
2.4 x 10⁻⁶ s⁻¹ (for radiolabeled biotin)Ultrafiltration
Dissociation Constant (K_d_) ~ 4.0 x 10⁻¹⁴ M (for wild-type biotin)[3H]biotin Competition Assay
~ 10⁻¹⁵ MGeneral Literature

Signaling Pathways and Experimental Workflows

The interaction between this compound and streptavidin is a direct binding event and does not involve a signaling pathway in the traditional sense. The fundamental process is the formation of a stable complex driven by high affinity.

B4F This compound Complex This compound- Streptavidin Complex B4F->Complex kon Streptavidin Streptavidin Complex->B4F koff

Figure 1: this compound and Streptavidin Binding.

A common experimental workflow to determine the binding kinetics is through a fluorescence-based assay that measures the quenching of this compound upon binding to streptavidin.

cluster_prep Sample Preparation cluster_assay Fluorescence Quenching Assay cluster_analysis Data Analysis prep_b4f Prepare this compound Solution mix Mix this compound and Streptavidin prep_b4f->mix prep_strep Prepare Streptavidin Solution prep_strep->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Intensity incubate->measure plot Plot Fluorescence vs. Concentration measure->plot fit Fit Data to Binding Model plot->fit calculate Calculate Kd, kon, koff fit->calculate

Figure 2: Fluorescence Quenching Assay Workflow.

Experimental Protocols

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a homogeneous method that measures the change in the rotational motion of a fluorescent molecule upon binding to a larger partner.

Objective: To determine the binding affinity (Kd) of this compound to streptavidin.

Materials:

  • This compound

  • Streptavidin

  • Phosphate-buffered saline (PBS), pH 7.4

  • 384-well black microplates

  • Fluorescence plate reader with polarization filters

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a stock solution of streptavidin (e.g., 1 mg/mL in PBS).

    • Prepare a working solution of this compound at a constant concentration (e.g., 1-10 nM) in PBS.

    • Prepare a serial dilution of streptavidin in PBS, starting from a high concentration (e.g., 1-100 nM).

  • Assay Setup:

    • In a 384-well plate, add a constant volume of the this compound working solution to each well.

    • Add an equal volume of the serially diluted streptavidin solutions to the wells.

    • Include control wells containing only this compound (for minimum polarization) and wells with this compound and the highest concentration of streptavidin (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., excitation at 485 nm, emission at 520 nm).

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the streptavidin concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association (kon) and dissociation (koff) rates, and the dissociation constant (Kd) of the this compound-streptavidin interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip (SA chip)

  • This compound

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • Regeneration solution (e.g., 20 mM NaOH)

Protocol:

  • System Preparation:

    • Equilibrate the SPR system with running buffer until a stable baseline is achieved.

  • Ligand Immobilization (if not using a pre-coated SA chip):

    • Immobilize streptavidin onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection:

    • Prepare a series of concentrations of this compound in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.

    • Inject the this compound solutions over the streptavidin-coated sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Include a zero-concentration (buffer only) injection for baseline subtraction.

  • Association and Dissociation Phases:

    • Monitor the SPR signal (response units, RU) in real-time. The initial increase in signal corresponds to the association phase.

    • After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a pulse of regeneration solution to remove the bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel data and the buffer injection data from the experimental sensorgrams.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd).

References

Application Notes and Protocols for Biotin-4-Fluorescein Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Biotin-4-Fluorescein stock solutions. Adherence to these guidelines is crucial for ensuring the quality and performance of the reagent in various experimental applications.

Product Information

This compound is a widely used fluorescent probe that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the fluorescent properties of fluorescein (B123965). This reagent is instrumental in a variety of biological assays, including the quantification of biotin-binding sites.[1][2][3] The fluorescence of this compound is significantly quenched upon binding to avidin or streptavidin, a characteristic that is leveraged in many assay formats.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₃₃H₃₂N₄O₈S
Molecular Weight~644.7 g/mol
AppearanceYellow to orange solid
Excitation Maximum (λex)~494 nm
Emission Maximum (λem)~523 nm
Purity≥95.0% (HPLC)

Solubility and Recommended Solvents

Proper dissolution is critical for the utility of this compound. It is sparingly soluble in aqueous buffers but readily soluble in organic solvents. For long-term storage, anhydrous solvents are recommended to prevent hydrolysis.

Table 2: Solubility Data for this compound

SolventSolubilityNotesReferences
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLAnhydrous DMSO is highly recommended for preparing stock solutions.
Dimethylformamide (DMF)SolubleAnhydrous DMF is a suitable alternative to DMSO.
Methanol (100%)SolubleCan be used to prepare concentrated stock solutions.
Aqueous Buffers (pH > 7)Slightly solubleFirst dissolve in a minimal amount of organic solvent before diluting with buffer. Aqueous solutions are not recommended for long-term storage.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 6.45 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound. For 6.45 mg, add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Aliquotting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.

G cluster_prep Stock Solution Preparation Workflow start Start: Equilibrate this compound to Room Temperature weigh Accurately weigh this compound powder start->weigh add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve Vortex until completely dissolved add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C to -80°C, protected from light aliquot->store

Caption: Workflow for preparing this compound stock solution.

For most biological applications, a working solution in an aqueous buffer is required.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration in the aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion, which helps prevent precipitation.

  • Usage: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions for extended periods, as fluorescein is susceptible to photobleaching and the compound may be unstable in aqueous environments.

Storage and Stability

Proper storage is critical to maintain the integrity and performance of this compound.

Table 3: Storage Recommendations

FormStorage TemperatureConditionsShelf LifeReferences
Solid Powder-20°C to -35°CDesiccated, protected from lightUp to 3 years
Stock Solution in Anhydrous DMSO/DMF-20°C or -80°CDesiccated, protected from light, in single-use aliquotsUp to 12 months
Aqueous Working SolutionRoom Temperature or 4°CProtected from lightUse immediately; not recommended for storage

Application: Quantitation of Biotin-Binding Sites

The binding of this compound to avidin or streptavidin results in the quenching of its fluorescence. This property can be utilized to determine the concentration of available biotin-binding sites in a sample. A typical assay involves titrating a known concentration of avidin or streptavidin with the this compound solution and monitoring the fluorescence quenching.

G cluster_assay Principle of Biotin-Binding Site Quantitation B4F_free This compound (Free) High Fluorescence Avidin Avidin/Streptavidin B4F_free->Avidin Binding B4F_bound This compound (Bound) Quenched Fluorescence Avidin->B4F_bound Complex Formation

Caption: Binding of this compound to avidin leads to fluorescence quenching.

This detailed guide should provide researchers, scientists, and drug development professionals with the necessary information for the successful preparation and use of this compound stock solutions in their experimental workflows.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-4-Fluorescein to Streptavidin Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Biotin-4-Fluorescein and streptavidin.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound (B4F) to quantify streptavidin?

A1: The assay is based on the principle of fluorescence quenching. B4F is a fluorescent molecule whose signal is significantly reduced, or "quenched," when it binds to the biotin-binding sites of streptavidin.[1][2][3] The extent of this quenching is proportional to the amount of B4F bound to streptavidin. By titrating streptavidin with B4F, one can determine the concentration of active biotin-binding sites.[4][5]

Q2: What is the binding stoichiometry of this compound to streptavidin?

A2: Streptavidin is a tetrameric protein, meaning it has four binding sites for biotin (B1667282) or its derivatives like B4F. The most significant quenching of B4F fluorescence, approximately 88%, occurs when all four of streptavidin's binding sites are occupied by a B4F molecule.

Q3: Why is streptavidin generally preferred over avidin (B1170675) for these assays?

A3: While both proteins bind biotin with extremely high affinity, streptavidin is often preferred because it is not a glycoprotein (B1211001) and has a near-neutral isoelectric point (pI). Avidin is a glycoprotein with a high pI, which can lead to higher levels of non-specific binding in certain applications.

Q4: What does the dissociation constant (Kd) of the streptavidin-biotin interaction signify?

A4: The dissociation constant (Kd) for streptavidin and biotin is on the order of 10⁻¹⁴ to 10⁻¹⁵ M. This extremely low value indicates one of the strongest non-covalent interactions known in nature, signifying a very stable and high-affinity bond that is resistant to changes in pH, temperature, and denaturing agents.

Q5: Can I pre-mix my biotinylated probe with fluorescently-labeled streptavidin?

A5: Yes, a direct, one-step staining method involving pre-mixing a biotinylated molecule (like an antibody) with fluorescently-labeled streptavidin is a common alternative to the traditional two-step indirect method. This approach can save time, but it requires optimization of the molar ratio between the biotinylated probe and streptavidin to ensure the best signal. Recommended starting ratios for testing are 3:1, 1:1, and 1:3 (probe to streptavidin).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal 1. Non-specific binding of streptavidin: Avidin, in particular, can cause non-specific binding due to its charge and glycosylation. 2. Endogenous biotin: Samples from tissues like the kidney, liver, and brain contain naturally occurring biotinylated enzymes that can be recognized by streptavidin. 3. Contaminated reagents: Blocking buffers containing nonfat dry milk or certain serum products can have residual biotin.1. Use streptavidin instead of avidin. If background persists, consider using NeutrAvidin, which is a deglycosylated form of avidin with a neutral pI. 2. Perform a biotin blocking step. The Endogenous Biotin-Blocking Kit can be used to saturate endogenous biotin before adding the biotinylated probe. 3. Use a high-purity BSA (0.1%–2.0%) in your blocking and antibody dilution buffers instead of milk or casein.
Weak or No Signal 1. Suboptimal B4F to streptavidin ratio: An incorrect ratio can lead to incomplete binding or excess unbound components. 2. Inactive streptavidin: The streptavidin may have lost its binding capacity due to storage or handling issues. 3. Steric hindrance: If using a large biotinylated molecule, the biotin group may not be accessible to the streptavidin binding pocket.1. Perform a titration experiment to determine the optimal concentration of both streptavidin and your biotinylated probe. 2. Quantify the concentration of active streptavidin using a B4F fluorescence quenching assay. 3. If labeling a protein, consider using a biotinylation reagent with a longer spacer arm to make the biotin more accessible.
Inconsistent Results / Poor Reproducibility 1. Variable valency: The number of active biotin binding sites on streptavidin conjugates can be inconsistent. 2. Pipetting errors: Inaccurate liquid handling can significantly affect the results of titration assays. 3. Incubation time: Insufficient incubation time may not allow the binding reaction to reach equilibrium.1. Standardize your streptavidin stock solution by performing a B4F titration to determine the concentration of functional binding sites before starting your experiments. 2. Calibrate your pipettes regularly. When performing titrations, ensure tips are changed between each dilution and that there are no air bubbles. 3. Incubate samples for at least 30-60 minutes at room temperature, protected from light, to ensure complete binding.

Quantitative Data Summary

ParameterValueSource(s)
Streptavidin Biotin Binding Sites4 per tetramer
B4F Fluorescence Quenching~88% (at saturation)
Streptavidin-Biotin Dissociation Constant (Kd)~10⁻¹⁴ to 10⁻¹⁵ M
Recommended Streptavidin Concentration (Staining)0.5–10 µg/mL
Recommended B4F Stock SolutionDissolve in DMSO, DMF, or Methanol (up to 1 mM)

Experimental Protocols

Protocol: Determining Streptavidin Binding Capacity via B4F Fluorescence Quenching Assay

This protocol provides a method to quantify the number of active biotin binding sites on a streptavidin solution.

Materials:

  • Streptavidin (SAv) solution of unknown binding capacity

  • This compound (B4F)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS) or similar assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a 1 mM B4F stock solution by dissolving B4F in anhydrous DMSO. Store this solution frozen, desiccated, and protected from light.

    • From the stock, prepare a working solution of B4F (e.g., ~16 µM) in the assay buffer. The exact concentration will be confirmed by the assay itself.

    • Dilute your streptavidin solution in the assay buffer to a known nominal concentration (e.g., 1 nM).

  • Titration Setup:

    • In a 96-well black microplate, add a fixed volume of your diluted streptavidin solution to a series of wells.

    • Create a serial dilution of the B4F working solution.

    • Add increasing concentrations of B4F to the wells containing streptavidin.

    • Controls:

      • B4F Only: A row with the B4F serial dilution in buffer alone (to measure unquenched fluorescence).

      • Specificity Control: Pre-incubate the streptavidin with a high concentration of free biotin (e.g., 10 µM) for 30 minutes before adding the B4F dilutions. This will block the binding sites and should result in minimal quenching.

  • Incubation:

    • Incubate the plate for at least 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., ~494 nm excitation and ~520 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with buffer only) from all readings.

    • Plot the fluorescence intensity (Y-axis) against the concentration of B4F (X-axis).

    • The resulting plot will show two distinct linear phases: an initial phase where fluorescence is quenched as B4F binds to streptavidin, and a second phase where fluorescence increases linearly after all binding sites are saturated.

    • Fit a straight line to each linear portion of the curve. The point where these two lines intersect represents the concentration of B4F required to saturate all available biotin-binding sites on the streptavidin. This is your effective binding site concentration.

Visualizations

B4F_Quenching_Principle cluster_0 Unbound State cluster_1 Binding Interaction cluster_2 Bound State B4F_free {this compound (B4F) | High Fluorescence} interaction + B4F_free->interaction B4F_bound {B4F-SAv Complex | Quenched Fluorescence} interaction->B4F_bound Binding Streptavidin Site 1 Site 2 Streptavidin (SAv) Site 3 Site 4 Streptavidin->interaction

Caption: Principle of the fluorescence quenching assay.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_sav Dilute Streptavidin to known concentration mix Mix SAv with B4F dilutions prep_sav->mix prep_b4f Prepare B4F serial dilutions prep_b4f->mix prep_controls Prepare Controls (B4F only, Blocked SAv) prep_controls->mix incubate Incubate 30-60 min (Room Temp, Dark) mix->incubate Binding Reaction read Measure Fluorescence (Plate Reader) incubate->read plot Plot Fluorescence vs. [B4F] read->plot fit Fit linear regressions to two phases plot->fit intersect Determine intersection point (Binding Site Concentration) fit->intersect

Caption: Workflow for determining streptavidin binding capacity.

References

Biotin-4-Fluorescein photosensitized oxidation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-4-Fluorescein (B4F). The information addresses common issues related to its use as a photosensitizer, particularly focusing on photosensitized oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (B4F) is a molecule that combines biotin (B1667282) with the fluorophore fluorescein (B123965). It is widely used as a probe in various biochemical assays. Its primary application is in studying the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The fluorescence of B4F is significantly quenched upon binding to these proteins, making it a valuable tool for quantifying biotin-binding sites.[1][2]

Q2: What is photosensitized oxidation in the context of this compound?

The fluorescein component of B4F can act as a photosensitizer. Upon excitation with light, it can transfer energy to molecular oxygen (O₂), generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This singlet oxygen can then oxidize other molecules in its vicinity. A key issue with B4F is that the singlet oxygen can oxidize the sulfur atom in the biotin moiety, converting it to biotin sulfoxide (B87167). This oxidation can alter the binding affinity of biotin to avidin and streptavidin, potentially affecting experimental results.

Q3: What are the main consequences of this compound photosensitized oxidation in my experiments?

The primary consequence is the potential for inaccurate quantification of biotin-binding sites. The formation of biotin sulfoxide can lead to an underestimation of the binding capacity of avidin or streptavidin conjugates because its binding affinity is reduced compared to unmodified biotin. This can be particularly problematic in sensitive assays like fluorescence quenching titrations.

Q4: How can I minimize photobleaching of this compound?

Photobleaching is the irreversible destruction of the fluorophore due to light exposure. To minimize photobleaching of B4F, you can:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters and only illuminating the sample when acquiring data.

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium for fixed samples.

  • Optimize Filter Sets: Use high-quality, specific filter sets to minimize excitation of the fluorophore outside its optimal range.

  • Work in a Low-Oxygen Environment: Since photobleaching is often oxygen-dependent, deoxygenating your sample or using oxygen scavengers can help.

Troubleshooting Guides

Issue 1: Inaccurate results in biotin-binding site quantification assays.
  • Symptom: The calculated number of biotin-binding sites on your avidin or streptavidin conjugate is lower than expected.

  • Possible Cause: Photosensitized oxidation of the biotin moiety in B4F to biotin sulfoxide, which has a lower binding affinity for avidin/streptavidin.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Protect the B4F solution and your experimental setup from ambient light as much as possible. Prepare solutions fresh and store them in the dark.

    • Deoxygenate Solutions: If possible, deoxygenate your buffers to reduce the availability of oxygen for singlet oxygen formation.

    • Use Control Experiments: Run a control experiment with a known concentration of biotin to compete with B4F binding. This can help to validate that the observed quenching is specific to the biotin-binding pocket.

    • Alternative Probes: Consider using a more photostable fluorescent biotin derivative if photobleaching and photosensitized oxidation are persistent issues.

Issue 2: High background fluorescence or non-specific binding.
  • Symptom: High signal in control wells where no specific binding is expected, leading to a low signal-to-noise ratio.

  • Possible Cause: Non-specific adhesion of B4F or the avidin/streptavidin conjugate to the assay surface (e.g., microplate wells) or other proteins in the sample.

  • Troubleshooting Steps:

    • Blocking: Use appropriate blocking agents to saturate non-specific binding sites on the surface. Common blocking agents include Bovine Serum Albumin (BSA) or casein.

    • Optimize Washing Steps: Increase the number and stringency of wash steps to remove unbound reagents. The inclusion of a mild non-ionic detergent like Tween-20 in the wash buffer can be beneficial.

    • Adjust Buffer Composition: Non-specific binding can be influenced by ionic strength and pH. Try adjusting the salt concentration (e.g., increasing NaCl concentration) or the pH of your buffers.[3][4]

    • Use of Additives: Adding non-ionic surfactants or protein blocking agents to your assay buffer can help reduce non-specific interactions.[3]

Issue 3: Rapid signal decay or photobleaching during measurement.
  • Symptom: The fluorescence signal decreases rapidly over the course of the measurement, making it difficult to obtain stable readings.

  • Possible Cause: Intense or prolonged exposure to the excitation light source is causing photobleaching of the fluorescein moiety.

  • Troubleshooting Steps:

    • Reduce Excitation Power: Lower the intensity of the excitation light source on your fluorometer or microscope.

    • Decrease Exposure Time: Use the shortest possible integration time for your detector that still provides a good signal.

    • Use a More Photostable Fluorophore: If photobleaching is a major limitation, consider using biotin conjugated to a more photostable dye.

    • Incorporate Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade agent.

Quantitative Data

The efficiency of a photosensitizer is often described by its singlet oxygen quantum yield (ΦΔ), which is the fraction of excited photosensitizer molecules that generate singlet oxygen.

Table 1: Singlet Oxygen Quantum Yields of Fluorescein and its Derivatives in Different Solvents

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)
FluoresceinDMSO0.08 ± 0.01
FluoresceinEthanol0.09
FluoresceinMethanol0.11
Eosin YDMSO0.57 ± 0.03
Rose BengalDMSO0.76 (reference)

Note: The singlet oxygen quantum yield can be highly dependent on the solvent and the local environment of the photosensitizer.

Experimental Protocols

Protocol 1: Fluorescence Quenching Assay to Determine Biotin-Binding Capacity of Streptavidin

This protocol describes a method to determine the number of active biotin-binding sites on a streptavidin conjugate using this compound.

Materials:

  • This compound (B4F) stock solution (e.g., 1 mM in DMSO)

  • Streptavidin conjugate of unknown binding capacity

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Black, non-binding surface 96-well microplate

  • Fluorometer capable of excitation at ~494 nm and emission detection at ~521 nm

Methodology:

  • Prepare a dilution series of this compound: In the assay buffer, prepare a series of B4F concentrations. The final concentrations should span a range that is expected to saturate the streptavidin binding sites.

  • Prepare Streptavidin Solution: Dilute the streptavidin conjugate to a fixed concentration in the assay buffer. The concentration should be chosen so that the expected concentration of biotin-binding sites is within the range of the B4F dilution series.

  • Assay Setup:

    • To the wells of the microplate, add a fixed volume of the diluted streptavidin conjugate.

    • Add an equal volume of the different B4F dilutions to the wells.

    • Include control wells containing only the B4F dilutions in assay buffer (no streptavidin) to measure the unquenched fluorescence.

    • Include a blank well with only the assay buffer.

  • Incubation: Incubate the plate in the dark at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity as a function of the B4F concentration for both the streptavidin-containing samples and the B4F-only controls.

    • The point at which the fluorescence of the streptavidin-containing samples begins to rise and parallel the B4F-only curve indicates the saturation of the biotin-binding sites. This equivalence point corresponds to the concentration of active biotin-binding sites in your streptavidin solution.

Protocol 2: General Procedure for Assessing Photosensitized Oxidation of this compound

This protocol outlines a general approach to quantify the formation of biotin sulfoxide from B4F upon light exposure, using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Materials:

  • This compound solution of known concentration

  • Light source with a defined wavelength and intensity (e.g., a filtered lamp or LED)

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or fluorescence) or a Mass Spectrometer

  • Appropriate mobile phases for HPLC

Methodology:

  • Prepare B4F Sample: Prepare a solution of B4F in a transparent vial or cuvette.

  • Initial Analysis (Time 0): Analyze an aliquot of the unexposed B4F solution by HPLC or MS to obtain a baseline chromatogram or spectrum.

  • Light Exposure: Expose the B4F solution to the light source for a defined period. To investigate the effect of oxygen, samples can be purged with air or nitrogen before and during exposure.

  • Post-Exposure Analysis: After light exposure, analyze an aliquot of the sample using the same HPLC or MS method as in step 2.

  • Data Analysis:

    • In the HPLC chromatogram, look for the appearance of new peaks with different retention times, which may correspond to the biotin sulfoxide diastereomers. The area of the B4F peak will decrease, and the new peak(s) will increase with exposure time.

    • In the mass spectrum, look for the appearance of ions corresponding to the mass of B4F + 16 Da (for the addition of one oxygen atom) and +32 Da (for the sulfone).

    • By creating a standard curve with purified biotin sulfoxide (if available) or by using the relative peak areas, you can quantify the extent of photosensitized oxidation over time.

Visualizations

Photosensitized_Oxidation_Workflow Experimental Workflow for Assessing Photosensitized Oxidation cluster_preparation Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep Prepare this compound solution t0 Analyze aliquot (Time 0) [HPLC/MS] prep->t0 expose Expose solution to light source prep->expose compare Compare results (Peak areas/Mass signals) t0->compare tx Analyze aliquot (Time x) [HPLC/MS] expose->tx tx->compare quantify Quantify formation of Biotin Sulfoxide compare->quantify

Caption: Workflow for quantifying B4F photosensitized oxidation.

Caption: Photosensitized oxidation pathway of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Binding Quantification start Inaccurate Binding Results (Lower than expected) cause1 Photosensitized Oxidation? start->cause1 solution1a Minimize Light Exposure cause1->solution1a Yes cause2 Non-Specific Binding? cause1->cause2 No solution1b Deoxygenate Buffers solution1a->solution1b solution1c Use Controls solution1b->solution1c solution2a Optimize Blocking cause2->solution2a Yes cause3 Photobleaching? cause2->cause3 No solution2b Improve Washing solution2a->solution2b solution2c Adjust Buffer solution2b->solution2c solution3a Reduce Excitation cause3->solution3a Yes solution3b Use Antifade solution3a->solution3b

Caption: Troubleshooting flowchart for B4F binding assays.

References

reducing non-specific binding of Biotin-4-Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing non-specific binding with Biotin-4-Fluorescein and related biotin-based detection systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding and high background with this compound?

High background staining can originate from several sources when using biotin-based detection systems. A primary cause is the presence of endogenous biotin (B1667282), a naturally occurring vitamin in many cells and tissues, which can be recognized by avidin (B1170675) or streptavidin conjugates, leading to false positive signals. Tissues such as the kidne[1][2]y, liver, and spleen have particularly high levels of endogenous biotin. Other significant causes [3][4]include insufficient blocking of non-specific binding sites, leading to antibodies or probes adhering to random sites on the tissue or substrate, and potential cross-reactivity of secondary antibodies. Hydrophobic and charge-ba[5]sed interactions between the analyte and the sensor surface can also contribute to non-specific binding.

Q2: How can I determine if my sample has high levels of endogenous biotin?

A simple test can be performed to check for endogenous biotin. After blocking for endogenous enzymes (like peroxidases, if applicable), incubate your sample directly with the streptavidin-conjugate (e.g., Streptavidin-HRP or fluorescent streptavidin) without any primary or biotinylated secondary antibody. If you observe a signal, it indicates the presence of endogenous biotin that needs to be blocked.

Q3: What is the principle behind endogenous biotin blocking?

Endogenous biotin blocking is a two-step process designed to saturate all naturally present biotin in a sample.

  • Avidin Incubation: The sample is first incubated with an excess of unlabeled avidin or streptavidin. This protein binds strongly to the endogenous biotin present in the tissue.

  • Biotin Incubation: Because avidin and streptavidin are tetrameric proteins with four biotin-binding sites, the first step leaves many binding sites on the avidin/streptavidin molecules unoccupied. Therefore, the sample is then incubated with an excess of free, unconjugated biotin to saturate these remaining sites. This ensures that the blocking avidin/streptavidin will not subsequently bind to your biotinylated probe.

Q4: Which general blocking buffers are effective for reducing non-specific binding in biotin-based assays?

The choice of blocking buffer is crucial for minimizing background noise by occupying non-specific binding sites.

  • Bovine Serum Albumin (BSA): BSA is a common and effective blocking agent, particularly preferred for biotin-based systems. A typical concentration is 1-3% in a wash buffer like TBS or PBS.

  • Normal Serum: Using normal serum from the same species as the secondary antibody is highly recommended to prevent cross-reactivity. A concentration of 5-10% is often used.

  • Casein/Non-fat Dry Milk: While effective in many immunoassays, non-fat milk should be avoided in biotin-avidin detection systems because it contains endogenous biotin, which can cause very high background. Casein-based blockers can be a suitable alternative.

  • Commercial Buffers: Many optimized commercial blocking buffers are available, some of which are protein-free to eliminate cross-reactivity issues with protein-based blockers.

Troubleshooting Guide

Problem: I am observing high, uniform background staining across my entire sample.

Potential Cause Recommended Solution
Endogenous Biotin The tissue may have high levels of endogenous biotin (e.g., liver, kidney). Implement an avidin/biotin blocking step before applying the primary antibody. See Protocol 1 for a detailed procedure.
Insufficient Blocking The general protein blocking step may be inadequate. Increase the incubation time (e.g., to 1 hour) or the concentration of the blocking agent (e.g., up to 10% normal serum). Consider trying a different blocking agent, such as a commercial formulation.
Probe Concentration Too High The concentration of the this compound probe or a biotinylated secondary antibody may be too high, leading to non-specific adherence. Perform a titration to determine the optimal, lowest effective concentration.
Inadequate Washing Residual unbound reagents can increase background. Increase the number and/or duration of wash steps between incubations. Adding a surfactant like Tween 20 (0.05%) to the wash buffer can also help.

Problem: My negative controls (no primary antibody/probe) are showing a strong signal.

Potential Cause Recommended Solution
Endogenous Biotin This is a very likely cause. The streptavidin-fluorophore conjugate is binding directly to biotin in the tissue. Use an avidin/biotin blocking kit. See Protocol 1 .
Secondary Antibody Cross-Reactivity If using a biotinylated secondary antibody, it may be binding non-specifically. Run a control with only the secondary antibody and the streptavidin conjugate to confirm. Ensure your blocking serum is from the same species as the secondary antibody. Consider using a pre-adsorbed secondary antibody.
Autofluorescence Some tissues and cells exhibit natural fluorescence (autofluorescence), which can be mistaken for a specific signal. View an unstained sample under the microscope to assess the level of autofluorescence. If it is high, consider using a fluorophore in a different spectral range (e.g., red or far-red) or use a commercial autofluorescence quenching agent.

Experimental Protocols

Protocol 1: Endogenous Avidin/Biotin Blocking

This procedure should be performed after rehydration and antigen retrieval (if applicable) but before the primary antibody incubation step.

Materials:

  • Avidin Solution (e.g., 0.1 mg/mL Streptavidin in wash buffer)

  • Biotin Solution (e.g., 0.5 mg/mL D-Biotin in wash buffer)

  • Wash Buffer (e.g., PBS or TBS)

Procedure:

  • After your initial protein-based block (e.g., with normal serum or BSA), wash the sample with your chosen wash buffer.

  • Incubate the sample with the Avidin solution for 10-15 minutes at room temperature.

  • Wash the sample thoroughly (e.g., 2-3 times for 5 minutes each) with wash buffer.

  • Incubate the sample with the Biotin solution for 10-15 minutes at room temperature.

  • Wash the sample thoroughly (e.g., 2-3 times for 5 minutes each) with wash buffer.

  • Proceed with your standard staining protocol by adding the primary antibody or biotinylated probe.

Protocol 2: General Immunohistochemistry (IHC) Workflow with Blocking

This protocol provides a general workflow incorporating best practices to minimize non-specific binding.

Materials:

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in TBS-T)

  • Primary Antibody (diluted in blocking buffer)

  • Biotinylated Secondary Antibody (diluted in blocking buffer)

  • Streptavidin-Fluorophore Conjugate (e.g., containing this compound, diluted in blocking buffer)

  • Avidin/Biotin Blocking Kit (See Protocol 1)

  • Wash Buffer (e.g., TBS with 0.05% Tween 20)

Procedure:

  • Deparaffinize and Rehydrate tissue sections if necessary.

  • Perform Antigen Retrieval if required by the primary antibody.

  • Block Endogenous Enzymes (e.g., Peroxidase with 3% H₂O₂) if using an enzyme-based detection method.

  • Block Endogenous Biotin using the two-step procedure outlined in Protocol 1 .

  • General Protein Block: Incubate sections with Blocking Buffer for at least 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Drain blocking buffer and apply the diluted primary antibody. Incubate according to manufacturer's recommendations (e.g., 1 hour at RT or overnight at 4°C).

  • Wash: Wash sections 3 times for 5 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Apply the diluted biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Wash: Wash sections 3 times for 5 minutes each with Wash Buffer.

  • Detection: Apply the Streptavidin-Fluorophore conjugate and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Perform a final series of washes (3 times for 5 minutes each) with Wash Buffer, protected from light.

  • Counterstain and Mount with an appropriate mounting medium.

Visual Guides

Troubleshooting_Workflow start High Background Observed q_neg_control Is the negative control (no primary Ab/probe) positive? start->q_neg_control cause_biotin Likely Cause: Endogenous Biotin q_neg_control->cause_biotin Yes q_blocking Was blocking sufficient? q_neg_control->q_blocking No sol_biotin Solution: Perform Avidin/Biotin Block (See Protocol 1) cause_biotin->sol_biotin end_node Re-evaluate Staining sol_biotin->end_node cause_blocking Likely Cause: Insufficient Blocking or Probe Concentration Too High q_blocking->cause_blocking No q_blocking->end_node Yes sol_blocking Solutions: 1. Increase blocker concentration/time 2. Titrate probe/antibody concentration 3. Improve wash steps cause_blocking->sol_blocking sol_blocking->end_node Biotin_Blocking_Mechanism cluster_before Before Blocking cluster_after After Blocking endo_biotin_before Endogenous Biotin (in tissue) strep_probe Streptavidin-Fluorophore Probe strep_probe->endo_biotin_before Non-specific Binding before_label Result: False Positive Signal endo_biotin_after Endogenous Biotin avidin_block Step 1: Unlabeled Avidin avidin_block->endo_biotin_after Binds & blocks biotin_block Step 2: Free Biotin biotin_block->avidin_block Saturates free sites on Avidin strep_probe_after Streptavidin-Fluorophore Probe target_probe Biotinylated Target Probe strep_probe_after->target_probe Specific Binding after_label Result: Specific Signal Only

References

Technical Support Center: Biotin-4-Fluorescein Signal-to-Noise Ratio Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using Biotin-4-Fluorescein and improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise ratio in assays using this compound?

A low signal-to-noise ratio can stem from two primary issues: a weak specific signal or high background fluorescence.

  • Weak Signal: This can be due to insufficient concentration of the biotinylated probe or detection antibody, suboptimal incubation times or temperatures, or photobleaching of the fluorescein (B123965) molecule.[1][2] In some cases, the target molecule may not be abundant in the sample.

  • High Background: Common culprits for high background include endogenous biotin (B1667282) present in many cell and tissue types, non-specific binding of primary or secondary antibodies, and autofluorescence from the sample itself.[1][3]

Q2: How can I determine the source of the high background in my experiment?

A systematic approach with proper controls is essential.[4]

  • Unstained Control: Image a sample that has not been treated with this compound or any fluorescent antibodies. This will reveal the level of natural autofluorescence in your sample.

  • Secondary Antibody Only Control: This control helps to identify non-specific binding of the secondary antibody.

  • No Primary Antibody Control: This helps to ensure that the secondary antibody is not binding non-specifically to the sample.

If the unstained sample shows significant fluorescence, autofluorescence is a likely contributor. If the controls with antibodies show high background, the issue is more likely related to non-specific binding.

Q3: What is endogenous biotin and how can I block it?

Biotin is a vitamin present in many cells and tissues, particularly in the liver, kidney, and spleen, which can be recognized by streptavidin- or avidin-based detection systems, leading to high background.[3] To mitigate this, an endogenous biotin blocking step is recommended. This typically involves a two-step process:

  • Incubation with an excess of unlabeled avidin (B1170675) or streptavidin to bind to all endogenous biotin.

  • Incubation with free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin from the first step.[5]

Q4: My fluorescent signal is fading quickly during imaging. What can I do to prevent this?

This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore.[6] To minimize photobleaching of this compound:

  • Use an Antifade Mounting Medium: These reagents scavenge free radicals that contribute to photobleaching.

  • Minimize Exposure to Excitation Light: Reduce the intensity and duration of light exposure during imaging.

  • Image Promptly: Acquire images as soon as possible after staining.

Q5: How does the binding of this compound to avidin or streptavidin affect its fluorescence?

The fluorescence of this compound is significantly quenched upon binding to avidin or streptavidin.[7][8] This property is often utilized in homogeneous fluorescence assays to quantify the concentration of avidin, streptavidin, or biotin.[8] When all binding sites are saturated, any additional free this compound will result in a sharp increase in fluorescence.[8]

Troubleshooting Guides

Problem 1: Weak or No Specific Signal

A faint or absent signal can be frustrating. The following steps can help you enhance your signal.

Low_Signal_Workflow start Start: Low/No Signal check_reagents 1. Check Reagent Integrity - Confirm this compound activity - Verify antibody concentrations and storage start->check_reagents optimize_concentration 2. Optimize Probe/Antibody Concentration - Perform a titration series check_reagents->optimize_concentration optimize_incubation 3. Optimize Incubation Conditions - Increase incubation time - Adjust temperature optimize_concentration->optimize_incubation signal_amplification 4. Consider Signal Amplification - Use a brighter secondary fluorophore - Employ a signal amplification kit optimize_incubation->signal_amplification end Signal Improved signal_amplification->end

Caption: A step-by-step workflow for troubleshooting a weak or absent this compound signal.

  • Reagent Validation:

    • This compound: Confirm its fluorescence properties using a fluorometer or a positive control sample known to have high biotin-binding capacity.

    • Antibodies: If using an indirect detection method, ensure the primary and secondary antibodies are compatible and have been stored correctly. Consider running a dot blot to confirm the secondary antibody recognizes the primary antibody.

  • Concentration Optimization (Titration):

    • Prepare a series of dilutions for your biotinylated probe or primary antibody.

    • Stain your samples with each dilution while keeping all other parameters constant.

    • Image the samples using identical settings.

    • Determine the concentration that provides the best signal-to-noise ratio.[1]

Problem 2: High Background Fluorescence

High background can obscure your specific signal. The following guide will help you identify and reduce background noise.

High_Background_Workflow start Start: High Background check_autofluorescence 1. Assess Autofluorescence - Image an unstained sample start->check_autofluorescence blocking_step 2. Optimize Blocking - Increase blocking time - Use a different blocking agent check_autofluorescence->blocking_step endogenous_biotin_block 3. Block Endogenous Biotin - Perform avidin/biotin blocking blocking_step->endogenous_biotin_block optimize_washing 4. Optimize Washing Steps - Increase number and duration of washes endogenous_biotin_block->optimize_washing end Background Reduced optimize_washing->end

Caption: A systematic workflow to identify and reduce sources of high background fluorescence.

  • Endogenous Biotin Blocking Protocol:

    • After sample fixation and permeabilization, incubate with an avidin solution (e.g., 0.1 mg/mL) for 15-30 minutes at room temperature.

    • Wash the sample thoroughly with your wash buffer.

    • Incubate with a biotin solution (e.g., 0.01 mg/mL) for 15-30 minutes at room temperature to block any remaining biotin-binding sites on the avidin.

    • Wash the sample thoroughly before proceeding with your primary antibody or biotinylated probe incubation.

  • Optimization of Blocking and Washing:

    • Blocking: Increase the incubation time with your blocking buffer (e.g., from 30 minutes to 1 hour). Consider using a blocking buffer containing serum from the same species as the secondary antibody to minimize cross-reactivity.[1]

    • Washing: Increase the number and duration of wash steps after antibody incubations to more effectively remove unbound antibodies. The inclusion of a mild detergent like Tween-20 in the wash buffer can also help reduce non-specific binding.

Quantitative Data Summary

While direct quantitative comparisons for this compound are not extensively published, the following table summarizes the expected qualitative and, where available, quantitative outcomes of various optimization strategies based on general immunofluorescence principles and available data for fluorescein-based dyes.

ParameterTroubleshooting ActionExpected OutcomeQuantitative Improvement (if available)
Signal Intensity Optimize primary/secondary antibody concentrationIncreased specific signalTitration to find optimal signal-to-noise ratio.
Use a signal amplification systemSignificant increase in signal intensity-
Background Implement endogenous biotin blockingSignificant reduction in non-specific background-
Optimize blocking buffer and incubation timeReduction in non-specific antibody binding-
Increase number and duration of wash stepsReduction in background from unbound reagentsAdding free biotin to the final wash can significantly reduce background.[9]
Photostability Use an antifade mounting mediumReduced rate of photobleaching-
Minimize exposure to excitation lightSlower signal decay during imaging-

Disclaimer: The quantitative improvements listed are general expectations. The actual degree of improvement will be experiment-specific and should be determined empirically.

Signaling Pathway and Logical Relationship Diagrams

Biotin-Streptavidin Interaction and Detection Principle

Biotin_Streptavidin_Interaction cluster_target Target Molecule cluster_detection Detection Complex Target Target Antigen PrimaryAb Primary Antibody Target->PrimaryAb binds to SecondaryAb Biotinylated Secondary Antibody PrimaryAb->SecondaryAb binds to Streptavidin Streptavidin SecondaryAb->Streptavidin Biotin binds to B4F This compound Streptavidin->B4F binds to

Caption: The principle of indirect immunofluorescence using a biotin-streptavidin system with this compound.

Logical Relationship of Factors Affecting Signal-to-Noise Ratio

SNR_Factors cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise SNR Signal-to-Noise Ratio (SNR) Signal Specific Signal Signal->SNR Increases Noise Background Noise Noise->SNR Decreases Opt_Concentration Optimal Probe/ Antibody Concentration Opt_Concentration->Signal Opt_Incubation Optimal Incubation Time/Temperature Opt_Incubation->Signal Signal_Amp Signal Amplification Signal_Amp->Signal Endo_Biotin Endogenous Biotin Endo_Biotin->Noise Nonspecific_Binding Non-specific Binding Nonspecific_Binding->Noise Autofluorescence Autofluorescence Autofluorescence->Noise

Caption: A diagram illustrating the key factors that positively and negatively influence the signal-to-noise ratio.

References

Biotin-4-Fluorescein: A Technical Guide to Buffer Stability and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Biotin-4-Fluorescein in various buffer systems. Understanding the factors that influence its fluorescence and binding capabilities is critical for generating reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for using this compound?

A1: The fluorescence of the fluorescein (B123965) moiety in this compound is highly pH-dependent. Optimal fluorescence is observed in basic conditions, typically at a pH greater than 8.0.[1] In acidic environments (pH below 7), the fluorescence intensity is dramatically reduced.[1][2] For consistent results, it is recommended to use buffers with a pH of 7.4 or higher.

Q2: How should I store this compound stock solutions?

A2: Stock solutions of this compound should be stored at -20°C and protected from light.[3] For long-term storage, some manufacturers recommend temperatures between -10°C and -35°C.[4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: In what solvents can I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and buffers with a pH greater than 7. To prepare a concentrated stock solution, it is recommended to first dissolve the compound in anhydrous DMSO, which can then be diluted into the aqueous buffer of choice.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive. The biotin (B1667282) moiety can undergo photosensitized oxidation, which may impact its binding to avidin (B1170675) or streptavidin. It is crucial to protect both the solid compound and solutions from direct and prolonged exposure to light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal Acidic buffer pH: The fluorescein molecule's fluorescence is quenched at low pH.Ensure your buffer pH is in the optimal range (pH > 7.4). Consider using a buffer with a higher pH, such as Tris-HCl pH 8.0 or carbonate-bicarbonate pH 9.0.
Photobleaching: Prolonged exposure to excitation light has degraded the fluorophore.Minimize light exposure during sample preparation and imaging. Use anti-fade reagents in your mounting medium for microscopy.
Incorrect excitation/emission wavelengths: The instrument is not set to the optimal wavelengths for fluorescein.Use the correct filter sets for fluorescein (Excitation max ~494 nm, Emission max ~523 nm).
Inconsistent fluorescence intensity between samples pH variability: Small variations in buffer pH between samples can lead to significant differences in fluorescence.Prepare a large batch of buffer and ensure the pH is consistent across all samples. Re-measure the pH of your buffer before use.
Inaccurate pipetting: Errors in dispensing the this compound solution.Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions like DMSO stocks.
Reduced binding to avidin/streptavidin Photosensitized oxidation of biotin: Exposure to light may have damaged the biotin moiety.Prepare fresh solutions of this compound and protect them from light. Minimize the time samples are exposed to light before analysis.
Presence of interfering substances: Components in the sample may be interfering with the biotin-avidin interaction.Purify your sample to remove potential inhibitors. Include appropriate controls to test for interference.

Data Summary: pH-Dependent Fluorescence of Fluorescein

The fluorescence of this compound is primarily governed by the fluorescein component. The following table summarizes the pH-dependent ionic states of fluorescein and their fluorescence properties.

pH Range Predominant Ionic Species Fluorescence Characteristics
> 9DianionStrong fluorescence (Quantum Yield ~0.93)
6.4 - 9Monoanion and DianionModerate to strong fluorescence
5 - 6.4MonoanionWeaker fluorescence (Quantum Yield ~0.37)
< 5Neutral/CationicVery low to no fluorescence

Experimental Protocols

Protocol for Assessing pH Stability of this compound

This protocol outlines a method to determine the effect of different pH buffers on the fluorescence intensity of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • A series of buffers with varying pH (e.g., citrate (B86180) buffer pH 4.0, 5.0; phosphate (B84403) buffer pH 6.0, 7.0, 8.0; carbonate-bicarbonate buffer pH 9.0, 10.0)

  • Fluorometer or fluorescence plate reader

  • 96-well black microplate

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 1 mM.

  • Prepare working solutions: Dilute the stock solution in each of the different pH buffers to a final concentration of 1 µM. Protect the solutions from light.

  • Measure fluorescence: Pipette 100 µL of each working solution into the wells of a 96-well black microplate.

  • Read fluorescence: Measure the fluorescence intensity using an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Analyze data: Plot the fluorescence intensity as a function of buffer pH to determine the optimal pH range.

Visualizations

experimental_workflow Experimental Workflow: pH Stability Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare 1 mM Stock in DMSO working Dilute to 1 µM in Buffers (pH 4-10) stock->working plate Pipette into 96-well Plate working->plate read Read Fluorescence (Ex: 490nm, Em: 520nm) plate->read plot Plot Intensity vs. pH read->plot determine Determine Optimal pH plot->determine troubleshooting_logic Troubleshooting Logic for Low Fluorescence start Low Fluorescence Signal check_ph Is buffer pH > 7.4? start->check_ph check_light Was sample protected from light? check_ph->check_light Yes solution_ph Adjust buffer to optimal pH check_ph->solution_ph No check_wavelengths Are Ex/Em wavelengths correct? check_light->check_wavelengths Yes solution_light Prepare fresh, light-protected sample check_light->solution_light No solution_wavelengths Set instrument to ~494/523 nm check_wavelengths->solution_wavelengths No no_issue Consult further documentation check_wavelengths->no_issue Yes

References

Validation & Comparative

A Head-to-Head Comparison: Biotin-4-Fluorescein vs. FITC-Biotin for Advanced Cell Staining Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular analysis, the choice of fluorescent probes is paramount to generating robust and reproducible data. For researchers leveraging the high-affinity biotin-streptavidin interaction for targeted labeling, the selection of the fluorescently tagged biotin (B1667282) molecule is a critical decision point. This guide provides a comprehensive comparison of two commonly used reagents: Biotin-4-Fluorescein and FITC-biotin, empowering researchers, scientists, and drug development professionals to make informed decisions for their cell staining protocols.

Executive Summary

This compound and FITC-biotin are both indispensable tools for fluorescently labeling biotinylated targets in cells. While both utilize the green-emitting fluorophore fluorescein (B123965), their performance characteristics diverge due to differences in their chemical structures, particularly the linker between biotin and the fluorophore. This compound, with its defined, short spacer, is reported to offer stronger fluorescence and exhibits significant fluorescence quenching upon binding to streptavidin, a feature that can be leveraged for specific experimental designs. Conversely, FITC-biotin represents a broader class of conjugates where fluorescein isothiocyanate is linked to biotin, often with varying spacer arms. A key consideration for any fluorescein-based dye is its susceptibility to photobleaching. While direct comparative studies are limited, evidence suggests that the fluorescein moiety in both molecules is prone to fading under prolonged illumination.

At a Glance: Key Differences

FeatureThis compoundFITC-biotin
Chemical Structure Defined structure with a short, 4-atom spacer.A class of conjugates with varying linker arms between biotin and fluorescein isothiocyanate.
Fluorescence Intensity Often cited as having stronger fluorescence compared to other fluorescein-biotin conjugates.[1]Variable depending on the specific conjugate and linker.
Quenching upon Binding Exhibits significant fluorescence quenching (84-88%) upon binding to streptavidin.[1]A similar conjugate, 'biotin-4-FITC', was reported to be much less quenched by avidin (B1170675).[2]
Photostability The biotin moiety can undergo photosensitized oxidation.[3]Fluorescein is generally known for its relatively high rate of photobleaching.[4]
Primary Application Indirect immunofluorescence, flow cytometry, and assays where fluorescence quenching is advantageous.Indirect immunofluorescence, flow cytometry, and other biotin-based detection methods.

Delving into the Details: A Performance-Based Comparison

Fluorescence and Signal Strength

A unique characteristic of this compound is the pronounced quenching of its fluorescence upon binding to streptavidin. This phenomenon can be harnessed in specific assay designs, such as determining the concentration of biotin or streptavidin. In contrast, a study noted that a 'biotin-4-FITC' conjugate, which is structurally analogous to a FITC-biotin with a short linker, exhibited significantly less fluorescence quenching upon binding to avidin.

Photostability and Potential for Artifacts

A significant drawback of fluorescein-based dyes is their susceptibility to photobleaching. This can lead to a diminished signal during prolonged imaging sessions and can complicate quantitative analysis. While a direct photobleaching rate comparison between this compound and a specific FITC-biotin conjugate is not available, it is reasonable to assume that both will exhibit some degree of photofading.

Furthermore, a study has shown that the biotin moiety in this compound can undergo photosensitized oxidation, which could potentially impact its binding affinity and the accuracy of quantification assays. Researchers should be mindful of this when designing experiments that involve high-intensity light exposure.

Experimental Corner: Protocols for Cellular Staining

The most common application for both this compound and FITC-biotin in cell staining is through an indirect detection method. This involves using a biotinylated primary antibody that targets the protein of interest, followed by a second step of staining with a fluorescently labeled streptavidin. This approach provides signal amplification as multiple fluorescent streptavidin molecules can bind to a single biotinylated antibody.

General Protocol for Indirect Immunofluorescence Staining of Cell Surface Antigens

This protocol is a generalized guideline and may require optimization for specific cell types and antibodies.

Materials:

  • Cells of interest

  • Biotinylated primary antibody specific to the target antigen

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC or another fluorophore)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium with antifade reagent

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold PBS.

  • Blocking: Resuspend the cells in blocking buffer and incubate for 15-30 minutes on ice to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in the biotinylated primary antibody solution (diluted in blocking buffer). Incubate for 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells two to three times with cold blocking buffer to remove unbound primary antibody.

  • Secondary Staining: Resuspend the cell pellet in the fluorescently labeled streptavidin solution (diluted in blocking buffer). Incubate for 30 minutes on ice, protected from light.

  • Final Washes: Wash the cells two to three times with cold PBS.

  • (Optional) Fixation: If desired, resuspend the cells in a fixative solution and incubate for 15-20 minutes at room temperature. Wash once with PBS.

  • Analysis: Resuspend the cells in PBS for analysis by flow cytometry or mount on a slide with antifade mounting medium for fluorescence microscopy.

Visualizing the Workflow and Structures

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the chemical structures of the molecules.

experimental_workflow cluster_step1 Step 1: Primary Antibody Binding cluster_step2 Step 2: Fluorescent Detection cluster_result Result cell Target Cell antibody Biotinylated Primary Antibody cell->antibody Specific Binding streptavidin Fluorescent Streptavidin antibody->streptavidin Biotin-Streptavidin Interaction fluorescence Fluorescent Signal at Target Site streptavidin->fluorescence Detection

Caption: Indirect immunofluorescence workflow using a biotinylated primary antibody and fluorescent streptavidin.

chemical_structures cluster_b4f This compound cluster_fitcb FITC-biotin (General Structure) b4f_struct [ Biotin ] --- (CH₂)₄ --- [ Fluorescein ] fitcb_struct [ Biotin ] --- [ Linker Arm ] --- [ Fluorescein ]

Caption: Simplified chemical structures of this compound and a generic FITC-biotin conjugate.

Conclusion and Recommendations

The choice between this compound and a FITC-biotin conjugate will depend on the specific requirements of the experiment.

  • For applications requiring the highest possible fluorescence signal and for assays that can utilize fluorescence quenching , this compound is likely the superior choice. Its defined structure and reported higher fluorescence intensity make it a powerful tool for sensitive detection.

  • For routine applications where maximal brightness is not the primary concern , a well-characterized FITC-biotin conjugate may be a cost-effective alternative. However, it is crucial to be aware of the potential for variability between different FITC-biotin products due to differences in the linker arm.

In all cases, it is imperative for researchers to be mindful of the inherent photostability limitations of fluorescein and to take appropriate measures to minimize photobleaching, such as using antifade mounting media, limiting exposure times, and using neutral density filters. As with any reagent, optimization of staining concentrations and incubation times is essential to achieve the best signal-to-noise ratio for your specific application.

References

A Comparative Guide: Biotin-4-Fluorescein vs. 2,6-ANS Binding Assay for Quantifying Biotin-Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biotin-binding sites on proteins like avidin (B1170675) and streptavidin is crucial for a multitude of applications, from immunoassays to drug delivery systems. This guide provides a comprehensive comparison of two prevalent fluorescence-based methods: the Biotin-4-Fluorescein (B4F) assay and the 2,6-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) binding assay. We will delve into their principles, experimental protocols, and performance data to assist you in selecting the optimal assay for your research needs.

Principles of the Assays

This compound (B4F) Assay: This is a direct, high-affinity binding assay that leverages the phenomenon of fluorescence quenching. B4F is a conjugate of biotin (B1667282) and the fluorophore fluorescein. In its free form in solution, B4F exhibits strong fluorescence. However, upon binding to the biotin-binding pocket of avidin or streptavidin, its fluorescence is significantly quenched.[1][2][3] This quenching event is the basis for quantifying the number of available biotin-binding sites. By titrating a known concentration of avidin or streptavidin with increasing amounts of B4F, a saturation curve can be generated. The point at which the fluorescence quenching plateaus corresponds to the saturation of all available binding sites, allowing for their precise calculation.[1][4]

2,6-ANS Binding Assay: This assay operates on the principle of displacement and the environment-sensitive fluorescence of the 2,6-ANS probe. 2,6-ANS is a fluorescent molecule that exhibits a low quantum yield in aqueous solutions. However, when it binds to hydrophobic pockets on proteins, such as the biotin-binding site of avidin, it experiences a significant increase in fluorescence and a blue shift in its emission spectrum. The assay is typically performed in a competitive format. The protein of interest is first saturated with 2,6-ANS, resulting in a high fluorescence signal. Subsequently, biotin or a biotinylated compound is introduced. As biotin has a much higher affinity for the binding site, it displaces the 2,6-ANS molecules, causing them to be released back into the aqueous environment. This displacement leads to a proportional decrease (quenching) in the fluorescence signal, which can be used to quantify the amount of biotin or the number of biotin-binding sites.

Data Presentation: A Quantitative Comparison

FeatureThis compound Assay2,6-ANS Binding Assay
Principle Direct binding and fluorescence quenchingCompetitive displacement and fluorescence enhancement/quenching
Probe Biotin covalently linked to fluorescein2-Anilinonaphthalene-6-sulfonic acid
Measurement Decrease in fluorescence upon bindingIncrease in fluorescence upon binding to protein, decrease upon displacement by biotin
Sensitivity Reportedly 100-fold higher than the 2,6-ANS assayHigh sensitivity
Precision Lower precision (±10%) compared to 2,6-ANS assayHigher precision, with deviations from the B4F assay ≤5%
Excitation/Emission (nm) ~494 / 523Dependent on binding state, typically excitation ~350-385 nm, emission ~450-550 nm
Key Advantage High affinity, rapid analysis, and minimal bias for different biotin derivativesDoes not require covalent modification of the binding protein
Key Disadvantage Lower precision compared to 2,6-ANSIndirect measurement, potential for non-specific binding of the probe

Experimental Protocols

This compound (B4F) Titration Assay

This protocol is a general guideline for a direct titration experiment.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a working solution of B4F by diluting the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration will depend on the expected concentration of biotin-binding sites.

    • Prepare a solution of the protein with unknown biotin-binding capacity (e.g., streptavidin-conjugated quantum dots) in the same buffer.

  • Assay Procedure:

    • In a microplate, add a fixed amount of the protein solution to a series of wells.

    • To these wells, add increasing concentrations of the B4F working solution. Include a control well with B4F in buffer only (no protein) to measure the maximum fluorescence.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.

  • Data Analysis:

    • Subtract the background fluorescence (buffer only) from all readings.

    • Plot the fluorescence intensity as a function of the B4F concentration.

    • The data will show an initial low fluorescence that increases as the binding sites become saturated and free B4F accumulates. The intersection of the two linear portions of the curve indicates the concentration of B4F required to saturate the binding sites.

2,6-ANS Displacement Assay

This protocol outlines a competitive displacement assay.

  • Reagent Preparation:

    • Prepare a stock solution of 2,6-ANS (e.g., 10 mM in water or buffer).

    • Prepare a working solution of 2,6-ANS in the assay buffer.

    • Prepare a solution of the avidin or streptavidin protein in the assay buffer.

    • Prepare a series of dilutions of a known biotin standard or the biotinylated sample to be quantified.

  • Assay Procedure:

    • In a microplate, add the avidin/streptavidin solution and the 2,6-ANS working solution to each well. Incubate to allow for binding and stabilization of the fluorescence signal.

    • To this mixture, add the serially diluted biotin standard or the unknown biotinylated sample.

    • Incubate the plate to allow the displacement reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence intensity using appropriate excitation and emission wavelengths for bound 2,6-ANS (e.g., excitation at 385 nm, emission at 465 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the biotin concentration.

    • The data will show a decrease in fluorescence as the concentration of biotin increases.

    • The concentration of biotin in the unknown sample can be determined by comparing its fluorescence quenching to the standard curve generated with the known biotin concentrations.

Mandatory Visualization

Biotin_4_Fluorescein_Assay cluster_initial Initial State cluster_final Binding & Quenching B4F This compound (Fluorescent) Complex B4F-Protein Complex (Fluorescence Quenched) B4F->Complex Binding Protein Avidin/Streptavidin (Free Binding Sites) Protein->Complex ANS_Displacement_Assay cluster_step1 Step 1: ANS Binding cluster_step2 Step 2: Biotin Displacement ANS_free 2,6-ANS (Low Fluorescence) ANS_Protein ANS-Protein Complex (High Fluorescence) ANS_free->ANS_Protein Binds to hydrophobic pocket Protein_free Avidin/Streptavidin Protein_free->ANS_Protein Biotin_Protein Biotin-Protein Complex ANS_Protein->Biotin_Protein Biotin Displaces ANS ANS_displaced 2,6-ANS Displaced (Low Fluorescence) ANS_Protein->ANS_displaced Release Biotin Biotin Biotin->Biotin_Protein

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.